viFSP1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H17N3O3S/c1-9-8-23-16(18-9)14-12(20)7-19(15(14)17)11-5-4-10(21-2)6-13(11)22-3/h4-6,8,17,20H,7H2,1-3H3 |
InChI Key |
WIFWMPYWKNDQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=C(C=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of viFSP1: A Technical Guide to a Novel Ferroptosis Inducer
For Immediate Release
MUNICH, Germany – December 15, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of viFSP1, a novel, species-independent inhibitor of Ferroptosis Suppressor Protein-1 (FSP1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell death, and cancer therapeutics. Here, we detail the molecular interactions, cellular consequences, and experimental validation of this compound's function, offering a comprehensive resource for leveraging this compound in research and development.
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising avenue for cancer therapy. FSP1 is a key negative regulator of ferroptosis, acting as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10), thereby protecting cells from lipid peroxidation. This compound is a potent and direct inhibitor of FSP1, targeting its highly conserved NAD(P)H binding pocket. By inhibiting FSP1, this compound effectively triggers ferroptosis in FSP1-dependent cells, particularly in synergy with the inhibition of the primary ferroptosis regulator, GPX4. This guide elucidates the core mechanism of this compound, presents key quantitative data, and provides detailed experimental protocols for its study.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of FSP1, a critical component of a ferroptosis suppression pathway that runs parallel to the canonical glutathione/GPX4 axis.
2.1. Direct Inhibition of FSP1
This compound is a species-independent inhibitor of FSP1, demonstrating efficacy against both human and murine FSP1.[1] It directly targets the highly conserved NAD(P)H binding pocket of FSP1.[1] This binding event competitively inhibits the oxidoreductase activity of FSP1, preventing the reduction of ubiquinone (Coenzyme Q10) to its antioxidant form, ubiquinol.[2]
2.2. Induction of Lipid Peroxidation and Ferroptosis
The inhibition of FSP1 by this compound leads to a cascade of cellular events culminating in ferroptotic cell death. By blocking the FSP1-CoQ10-NAD(P)H pathway, this compound treatment results in the accumulation of lipid peroxides in cellular membranes.[1] This unchecked lipid peroxidation is the hallmark of ferroptosis and leads to a loss of membrane integrity and, ultimately, cell death. The ferroptotic nature of cell death induced by this compound can be confirmed by its rescue with ferroptosis-specific inhibitors such as liproxstatin-1.
2.3. Synergistic Lethality with GPX4 Inhibition
A key therapeutic implication of this compound's mechanism of action is its synergistic effect with inhibitors of Glutathione Peroxidase 4 (GPX4). GPX4 is the central enzyme in the other major ferroptosis suppression pathway. The dual inhibition of both FSP1 and GPX4 pathways leads to a robust and synergistic induction of ferroptosis, even in cancer cells that may be resistant to single-agent therapy.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound and its synergistic interactions.
Table 1: In Vitro Inhibitory Activity of this compound on FSP1
| Enzyme | IC50 (nM) |
| Human FSP1 (hFSP1) | 34 |
| Mouse FSP1 (mFsp1) | 83 |
Data sourced from Nakamura T, et al. Nat Struct Mol Biol. 2023.
Table 2: EC50 Values of this compound in FSP1-Expressing Pfa1 Gpx4-KO Cells
| Cell Line | EC50 (µM) |
| Pfa1 Gpx4-KO + hFSP1 | ~1 |
| Pfa1 Gpx4-KO + mFsp1 | ~1 |
Data sourced from Nakamura T, et al. Nat Struct Mol Biol. 2023.
Table 3: Synergistic Effect of this compound and RSL3 (GPX4 inhibitor) in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | RSL3 Concentration (nM) | Observation |
| 4T1 (Murine Breast Cancer) | 5 | 100-1000 | Synergistic cell death |
| B16F10 (Murine Melanoma) | 5 | 100-1000 | Synergistic cell death |
| A375 (Human Melanoma) | 5 | 100-1000 | Synergistic cell death |
| H460 (Human Lung Cancer) | 5 | 100-1000 | Synergistic cell death |
Data interpreted from heat maps in Nakamura T, et al. Nat Struct Mol Biol. 2023.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FSP1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for studying this compound.
References
viFSP1: A Species-Independent FSP1 Inhibitor for Inducing Ferroptosis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of viFSP1, a novel, species-independent inhibitor of Ferroptosis Suppressor Protein-1 (FSP1). Discovered through a high-throughput screening of drug-like small molecules, this compound presents a significant tool for studying ferroptosis and a potential therapeutic agent for cancers vulnerable to this form of cell death.[1][2] This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its study, and visualizes the relevant biological pathways and workflows.
Introduction to FSP1 and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] It is a distinct process from other forms of cell death like apoptosis. The canonical pathway for suppressing ferroptosis involves the glutathione (B108866) peroxidase 4 (GPX4) enzyme. However, a parallel, GPX4-independent pathway was discovered involving FSP1 (also known as AIFM2).[1][3] FSP1 is an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, or ubiquinone) to its reduced form, ubiquinol (B23937).[3][4] Ubiquinol acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals and thereby inhibiting the propagation of lipid peroxidation and preventing ferroptotic cell death.[4] Due to its role in protecting cancer cells from ferroptosis, FSP1 has emerged as a promising therapeutic target.[2][3]
This compound: Mechanism of Action
This compound is a versatile and potent inhibitor of FSP1 that demonstrates efficacy across different species, including human and mouse.[1][5] Unlike some species-specific inhibitors, this compound targets the highly conserved NAD(P)H binding pocket of the FSP1 protein.[2][5][6] By binding to this pocket, this compound directly inhibits the enzymatic activity of FSP1, preventing the regeneration of ubiquinol from ubiquinone.[3][5] This leads to an accumulation of lipid peroxides and ultimately induces ferroptosis in cells that are dependent on FSP1 for survival.[1][5] The induction of ferroptosis by this compound can be rescued by treatment with ferroptosis inhibitors such as Liproxstatin-1, confirming its specific mechanism of action.[1]
Signaling Pathway of FSP1 Inhibition by this compound
The following diagram illustrates the FSP1-mediated ferroptosis suppression pathway and the point of inhibition by this compound.
Caption: FSP1 pathway and this compound inhibition mechanism.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings from the primary literature.
In Vitro Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) demonstrates the direct inhibitory effect of this compound on the enzymatic activity of recombinant FSP1 from different species.
| Species | IC50 (µM) |
| Human FSP1 | ~1.5 |
| Mouse FSP1 | ~1.5 |
| Data derived from dose-response curves in Nakamura T et al., 2023. |
Cell-Based Efficacy of this compound
The half-maximal effective concentration (EC50) reflects the potency of this compound in inducing cell death in FSP1-dependent cells.
| Cell Line | Condition | EC50 (nM) |
| Pfa1 | GPX4-KO + FSP1 overexpression | 170 |
| As reported in Chen X, et al., 2024.[3] |
Synergistic Effects with GPX4 Inhibitors
This compound demonstrates a strong synergistic effect in inducing ferroptosis when combined with GPX4 inhibitors like RSL3. This suggests a dual-pronged attack on both major ferroptosis suppression pathways can be highly effective.
| Cell Line | Treatment | Effect |
| 4T1 (Murine Breast Cancer) | This compound + RSL3 | Synergistic cell death |
| B16F10 (Murine Melanoma) | This compound + RSL3 | Synergistic cell death |
| A375 (Human Melanoma) | This compound + RSL3 | Synergistic cell death |
| H460 (Human Lung Cancer) | This compound + RSL3 | Synergistic cell death |
| Based on cell viability heat maps from Nakamura T et al., 2023.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used in the study of this compound.
General Workflow for FSP1 Inhibitor Validation
The discovery and validation of an FSP1 inhibitor like this compound typically follows a multi-step process.
Caption: A typical workflow for FSP1 inhibitor validation.
In Vitro FSP1 Oxidoreductase Activity Assay
This biochemical assay directly measures the enzymatic activity of FSP1 and its inhibition by test compounds.
-
Principle: FSP1 utilizes NAD(P)H as a cofactor to reduce a Coenzyme Q analog (e.g., Coenzyme Q1). The oxidation of NAD(P)H to NAD(P)+ leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically. Inhibitors of FSP1 will slow down or prevent this decrease in absorbance.[7]
-
Materials:
-
Purified recombinant human or mouse FSP1 protein
-
NADH or NADPH
-
Coenzyme Q1 (CoQ1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
This compound or other test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FSP1 protein (e.g., 50-100 nM), and CoQ1 (e.g., 50 µM) in the wells of the microplate.[7]
-
Add the test compound (e.g., serial dilutions of this compound) or vehicle control (DMSO) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding NADH or NADPH (e.g., 100-200 µM) to all wells.[7]
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate the rate of NAD(P)H oxidation for each condition. The percent inhibition can be determined relative to the vehicle control, and IC50 values can be calculated using a suitable curve-fitting software.
-
Cellular Ferroptosis and Viability Assay
This cell-based assay assesses the ability of an FSP1 inhibitor to induce ferroptosis, often in a cell line that is dependent on FSP1 for survival (e.g., GPX4 knockout cells).
-
Principle: Cell viability and death are quantified over time using fluorescent probes. A constitutively expressed fluorescent protein (e.g., mCherry) can mark the total cell population, while a dead-cell stain (e.g., SYTOX Green), which only enters cells with compromised membrane integrity, marks dead cells. The ratio of dead to total cells provides a measure of cell death.
-
Materials:
-
FSP1-dependent cell line (e.g., Pfa1 GPX4-KO cells stably expressing FSP1)
-
Cell culture medium and supplements
-
This compound, RSL3 (positive control), Liproxstatin-1 (rescue agent)
-
SYTOX Green nucleic acid stain
-
96-well imaging plates
-
Live-cell imaging system with fluorescence microscopy capabilities
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for multi-day growth.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control, a positive control (e.g., RSL3), and rescue conditions with a ferroptosis inhibitor (e.g., 0.5 µM Liproxstatin-1).
-
Add SYTOX Green to all wells at a final concentration that is non-toxic (e.g., 10-20 nM).
-
Place the plate in a live-cell imaging system and acquire images in the appropriate fluorescence channels at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Quantify the number of total (mCherry-positive) and dead (SYTOX Green-positive) cells at each time point for each condition using image analysis software.
-
Calculate the percentage of cell death and determine EC50 values.
-
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay directly measures the hallmark of ferroptosis: lipid peroxidation.
-
Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that incorporates into cellular membranes. In its reduced state, it fluoresces in the red spectrum (emission ~591 nm). Upon oxidation by lipid peroxyl radicals, its fluorescence shifts to the green spectrum (emission ~510 nm). The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.[5][7]
-
Materials:
-
Cells of interest (e.g., Pfa1 GPX4-KO + FSP1 cells)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
This compound and other treatment compounds
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for a specified period (e.g., 3-6 hours).[1]
-
During the last 30 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with PBS or HBSS to remove excess probe.[5]
-
For Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend in PBS, and analyze immediately. Measure fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
For Fluorescence Microscopy: Image the live cells using appropriate filter sets for both the oxidized (green) and reduced (red) forms of the dye.
-
Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
-
Conclusion
This compound is a valuable chemical probe for studying the FSP1-mediated ferroptosis suppression pathway. Its species-independent nature allows for its use in a wide range of preclinical models. The strong synergistic effect observed with GPX4 inhibitors highlights a promising therapeutic strategy for cancers that are resistant to single-agent ferroptosis inducers. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into ferroptosis and cancer therapy.
References
- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
The viFSP1 Target Binding Pocket on FSP1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology and other diseases.[1] A key regulator of cellular susceptibility to ferroptosis is Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondrial 2 (AIFM2).[2] FSP1 functions as an NAD(P)H-dependent oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant hydroquinone (B1673460) form (ubiquinol), thereby neutralizing lipid peroxyl radicals and suppressing ferroptosis independently of the canonical glutathione/GPX4 pathway.[3][2] The discovery of FSP1 has unveiled a new axis of ferroptosis resistance, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding pocket for the versatile FSP1 inhibitor, viFSP1, on FSP1, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
The this compound Binding Pocket on FSP1
This compound is a potent, species-independent inhibitor of FSP1 that directly targets the highly conserved NAD(P)H binding pocket.[4][5] This mode of inhibition prevents the binding of the NAD(P)H cofactor, which is essential for the reduction of CoQ10 and the subsequent suppression of ferroptosis.
Structural and mutagenesis studies have identified several key amino acid residues within the FSP1 protein that are critical for the binding of this compound. These residues are located in the vicinity of the putative NAD(P)H binding site.[6] Mutational analysis has revealed that alterations to these specific residues can confer resistance to this compound, confirming their importance in the drug-target interaction.[1]
Key Residues in the this compound Binding Pocket:
While the exact co-crystal structure of this compound bound to FSP1 is still under investigation, mutagenesis screens have implicated the following residues as being crucial for its inhibitory activity[1][7]:
-
Alanine 153 (A153)
-
Methionine 294 (M294)
-
Phenylalanine 294 (F294)
-
Threonine 327 (T327)
-
Methionine 327 (M327)
-
Alanine 328 (A328)
-
Phenylalanine 328 (F328)
It is important to note that some residue numbering may differ slightly between species (e.g., human vs. mouse FSP1). The species-independent nature of this compound suggests that it targets a highly conserved region of the NAD(P)H binding pocket.[1][4]
Quantitative Data
The inhibitory potency of this compound against FSP1 has been quantified using various in vitro and cell-based assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Cell Line/System | Species | Reference |
| IC50 | 34 nM | Recombinant FSP1 | Human | [8] |
| IC50 | 83 nM | Recombinant FSP1 | Mouse | [8] |
| EC50 | 170 nM | Pfa1 cells | Mouse/Human | [7] |
| EC50 | Varies | 4T1, B16F10, A375, H460 | Mouse/Human | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required to inhibit the activity of a biological target by 50%. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and FSP1.
In Vitro FSP1 Oxidoreductase Activity Assay
This assay directly measures the enzymatic activity of FSP1 by monitoring the oxidation of NAD(P)H.
Principle: FSP1 utilizes NAD(P)H as a cofactor to reduce a substrate, such as a Coenzyme Q analog (e.g., CoQ1). The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at 340 nm. FSP1 inhibitors will reduce the rate of this absorbance decrease.[9]
Materials:
-
Purified recombinant FSP1 protein
-
NADH or NADPH (Stock solution: 10 mM in assay buffer)
-
Coenzyme Q1 (CoQ1) (Stock solution: 10 mM in DMSO)
-
This compound or other test compounds (serial dilutions in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
96-well or 384-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing assay buffer, FSP1 protein (final concentration, e.g., 5-20 nM), and CoQ1 (final concentration, e.g., 50-100 µM).
-
Add Inhibitor: Add this compound or other test compounds to the wells at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding NADH or NADPH to each well (final concentration, e.g., 100-200 µM).
-
Monitor Absorbance: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of NADH/NADPH oxidation (Vmax) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Ferroptosis and Viability Assay
This cell-based assay evaluates the ability of an FSP1 inhibitor to induce ferroptosis in cells that are dependent on FSP1 for survival.
Principle: This assay utilizes fluorescent probes to distinguish between live and dead cells. A constitutively expressed fluorescent protein (e.g., mCherry) serves as a live-cell marker, while a cell-impermeable DNA dye (e.g., SYTOX Green) stains dead cells. The induction of ferroptosis by an FSP1 inhibitor leads to an increase in the number of SYTOX Green-positive cells.[9]
Materials:
-
GPX4 knockout (KO) cells engineered to express a fluorescent live-cell marker (e.g., mCherry). These cells are highly dependent on FSP1 for survival.
-
Complete cell culture medium
-
This compound or other test compounds
-
Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1) (ferroptosis inhibitors)
-
SYTOX Green nucleic acid stain
-
96-well or 384-well black, clear-bottom cell culture plates
-
High-content imaging system or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the GPX4 KO cells in the microplates at a density that allows for optimal growth during the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Positive control for ferroptosis induction (e.g., RSL3 in wild-type cells)
-
Rescue condition: co-treatment of the FSP1 inhibitor with Fer-1 or Lip-1 to confirm that cell death is due to ferroptosis.
-
-
Staining: Add SYTOX Green to the culture medium at a final concentration that is non-toxic to the cells (e.g., 10-50 nM).
-
Image Acquisition/Fluorescence Reading:
-
Imaging: Acquire images at regular intervals (e.g., every 2-4 hours) for 24-72 hours using a high-content imaging system. Use appropriate filter sets for the live-cell marker (e.g., mCherry) and the dead-cell stain (e.g., SYTOX Green).
-
Plate Reader: Measure the fluorescence intensity for both channels at desired time points.
-
-
Data Analysis:
-
Quantify the number of live (mCherry-positive) and dead (SYTOX Green-positive) cells at each time point for each condition.
-
Calculate the percentage of cell death.
-
Generate dose-response curves to determine the EC50 value of the test compound for inducing cell death. A significant rescue of cell viability by Fer-1 or Lip-1 confirms that the observed cell death is ferroptotic.
-
Visualizations
FSP1 Signaling Pathway in Ferroptosis Suppression
The following diagram illustrates the central role of FSP1 in suppressing ferroptosis through the reduction of Coenzyme Q10.
Caption: FSP1-mediated suppression of ferroptosis and the inhibitory action of this compound.
General Workflow for FSP1 Inhibitor Screening
The diagram below outlines a typical high-throughput screening workflow for the discovery and validation of novel FSP1 inhibitors.
Caption: A typical workflow for the discovery and validation of FSP1 inhibitors.
Conclusion
The identification of the this compound binding pocket within the NAD(P)H binding site of FSP1 represents a significant advancement in the field of ferroptosis research. This knowledge, coupled with robust quantitative data and detailed experimental protocols, provides a solid foundation for the rational design and development of next-generation FSP1 inhibitors. The methodologies and workflows outlined in this technical guide are intended to empower researchers to further investigate the therapeutic potential of targeting FSP1 in a variety of disease contexts. As our understanding of the molecular intricacies of FSP1 inhibition deepens, so too will our ability to harness the power of ferroptosis for therapeutic benefit.
References
- 1. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis Suppressor Protein 1 (FSP1) and Coenzyme Q10 Cooperatively Suppress Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Biological Function of Ferroptosis Suppressor Protein 1 (FSP1) in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the molecular mechanisms of Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), in cancer cells. It details its role in ferroptosis, signaling pathways, and its emergence as a significant target for cancer therapy, including the action of inhibitors like viFSP1.
Introduction to FSP1 and its Role in Cancer
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Cancer cells, particularly those resistant to conventional therapies, often exhibit a heightened susceptibility to ferroptosis.[1] However, they have also evolved robust defense mechanisms to counteract this process, a key player in which is the Ferroptosis Suppressor Protein 1 (FSP1).[1][3] FSP1 is a critical regulator of ferroptosis that functions independently of the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway, making it an attractive therapeutic target.[1][4]
Elevated expression of FSP1 has been observed in various cancers, including liver, colorectal, pancreatic, gastric, breast, lung, and hematological malignancies, and is often associated with poor prognosis and therapy resistance.[1][3][5] FSP1 enhances the antioxidant capacity of cancer cells, thereby protecting them from ferroptosis-induced cell death and contributing to resistance against treatments like cisplatin, PARP inhibitors, and sorafenib (B1663141).[3][5]
Molecular Structure and Function of FSP1
The human FSP1 protein consists of 373 amino acids and functions as an NAD(P)H-dependent oxidoreductase.[5] It is primarily localized to the plasma membrane and other non-mitochondrial membranes, a process facilitated by an N-terminal myristoylation motif.[5][6] Structurally, FSP1 comprises critical domains for binding NAD(P)H and flavin adenine (B156593) dinucleotide (FAD).[5][7]
FSP1 exerts its anti-ferroptotic function through several mechanisms:
-
The FSP1-CoQ10-NAD(P)H Pathway: FSP1 utilizes NAD(P)H to reduce coenzyme Q10 (CoQ10 or ubiquinone) to its reduced form, ubiquinol (B23937) (CoQ10H2).[3][5][6] Ubiquinol is a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis.[5][6]
-
The FSP1-Vitamin K-NAD(P)H Pathway: FSP1 can also reduce vitamin K to vitamin K hydroquinone (B1673460) (VKH2), another powerful antioxidant that protects cancer cells from iron-mediated oxidative damage.[3][8]
-
ESCRT-III-Dependent Membrane Repair: FSP1 has been shown to promote the repair of damaged cell membranes through the endosomal sorting complex required for transport (ESCRT)-III pathway, which is independent of its CoQ10 reductase activity.[1][6]
Signaling Pathways and Regulation of FSP1
The expression and activity of FSP1 in cancer cells are regulated by a complex network of signaling pathways and factors.
Transcriptional Regulation
-
NRF2: The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response.[5] FSP1 is a direct transcriptional target of NRF2.[5] In cancer cells with mutations in KEAP1 (a negative regulator of NRF2), NRF2 is constitutively active, leading to high levels of FSP1 expression and increased resistance to ferroptosis.[5][9]
-
KRAS: Oncogenic KRAS mutations can lead to the upregulation of FSP1 expression, contributing to ferroptosis resistance in KRAS-driven cancers like pancreatic ductal adenocarcinoma.[10][11]
Post-Transcriptional and Post-Translational Regulation
-
mRNA Modification: The stability and translation of FSP1 mRNA can be enhanced by N4-acetylcytidine (ac4C) modification catalyzed by N-acetyltransferase 10 (NAT10), leading to increased FSP1 protein levels in colorectal cancer.[3] Conversely, m6A RNA methylation has been implicated in the post-transcriptional suppression of FSP1.[5]
-
Ubiquitination: The E3 ubiquitin ligase TRIM21 mediates K63-linked ubiquitination of FSP1, which facilitates its translocation to the plasma membrane where it exerts its anti-ferroptotic activity.[5] In contrast, sorafenib treatment in hepatocellular carcinoma can promote TRIM54-mediated ubiquitination and subsequent degradation of FSP1.[5] In gastric cancer, the deubiquitinase USP29 stabilizes SMURF1, which in turn promotes FSP1 activity, leading to ferroptosis inhibition and chemoresistance.[12]
Below is a diagram illustrating the key signaling pathways that regulate FSP1 and its downstream anti-ferroptotic effects.
Quantitative Data on FSP1 Function
The following tables summarize quantitative findings from various studies on the role of FSP1 in cancer.
Table 1: Effect of FSP1 Inhibition on Tumor Growth and Cell Viability
| Cancer Type | Model | Treatment | Outcome | Reference |
| Lung Adenocarcinoma | Mouse Model | FSP1 Inhibitor (icFSP1) | Up to 80% reduction in tumor growth | [13] |
| Melanoma | Mouse Model (lymph node metastasis) | FSP1 Inhibitors | Sharply reduced tumor growth | [14][15] |
| Hepatocellular Carcinoma (HCC) | Mouse Model | FSP1 Inhibitor (iFSP1) | Significantly suppressed HCC tumor growth | [16] |
| Pancreatic Organoids (KRASG12D) | In vitro | iFSP1 + RSL3 (GPX4 inhibitor) | Effective killing of organoids | [11] |
| Multiple Cancer Cell Lines | In vitro | This compound + RSL3 (GPX4 inhibitor) | Synergistically enhanced ferroptosis induction | [1][17] |
Table 2: FSP1 Expression and Clinical Correlation in Cancer
| Cancer Type | Finding | Clinical Correlation | Reference |
| Hepatocellular Carcinoma (HCC) | FSP1 overexpressed in 62.9% of tumors | Associated with larger tumor size and poorer overall survival | [16] |
| KRAS-mutant Lung Adenocarcinoma (LUAD) | High FSP1 expression | Correlated with poor survival | [10][18] |
| Non-Small Cell Lung Cancer (NSCLC) | FSP1 expression amplified | Correlates with poor patient prognosis | [9] |
| Various Cancer Cell Lines | High FSP1 expression | Correlated with resistance to GPX4 inhibitors | [19] |
Experimental Protocols and Workflows
Detailed experimental investigation of FSP1 function typically involves genetic manipulation (knockout or overexpression), pharmacological inhibition, and assays to measure ferroptosis and its biochemical hallmarks.
Generalized Workflow for Studying FSP1 Function
The diagram below outlines a typical experimental workflow to investigate the role of FSP1 in cancer cells.
Targeting FSP1 in Cancer Therapy: The Role of this compound
The discovery that cancer cells can be dependent on FSP1 for survival has spurred the development of specific inhibitors.[14] One such inhibitor is This compound , a species-independent, multifunctional inhibitor of FSP1.[1][20]
-
Mechanism of Action: this compound directly targets the NADH binding pocket of FSP1, thereby inhibiting its oxidoreductase activity.[1][21] This prevents the regeneration of ubiquinol (CoQ10H2), leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[20]
-
Therapeutic Potential: Treatment of cancer cells with this compound leads to ferroptosis.[1][21] Importantly, the cytotoxic effects of this compound can be reversed by the ferroptosis inhibitor liproxstatin-1, confirming its on-target effect.[1][17] Furthermore, this compound acts synergistically with GPX4 inhibitors, such as RSL3, to enhance the induction of ferroptosis in various cancer cell lines.[1][17] This suggests a promising combinatorial therapeutic strategy to overcome ferroptosis resistance in cancer.[1]
Conclusion and Future Directions
FSP1 has emerged as a pivotal, non-canonical suppressor of ferroptosis in cancer cells, operating in parallel to the well-established GPX4 pathway. Its upregulation in numerous malignancies and its association with therapeutic resistance underscore its significance as a high-value target for drug development. The development of potent and specific FSP1 inhibitors, such as this compound, provides a novel therapeutic avenue to induce cancer cell death, particularly in tumors that are resistant to conventional treatments. Future research will likely focus on optimizing the pharmacological properties of FSP1 inhibitors for clinical use and exploring their efficacy in combination with other anti-cancer agents, including immunotherapy, to achieve synergistic effects and improve patient outcomes.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FSP1-mediated ferroptosis in cancer: from mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Elevated FSP1 protects KRAS-mutated cells from ferroptosis during tumor initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneonline.com [geneonline.com]
- 13. news-medical.net [news-medical.net]
- 14. Targeting Metastatic Melanoma With FSP1 Inhibitors | Technology Networks [technologynetworks.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 21. spandidos-publications.com [spandidos-publications.com]
The Role of viFSP1 in Modulating Lipid Peroxidation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the novel small molecule inhibitor, viFSP1, and its significant impact on lipid peroxidation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of Ferroptosis Suppressor Protein 1 (FSP1), the inhibitory action of this compound, and the resultant effects on cellular lipid environments.
Executive Summary
Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, is a critical process in both normal physiology and various pathologies, including cancer. FSP1 has emerged as a key glutathione-independent suppressor of ferroptosis.[1] It functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, or ubiquinone) to its antioxidant form, ubiquinol, which in turn traps lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation.[2][3][4] The small molecule this compound is a potent and species-independent inhibitor of FSP1, directly targeting the highly conserved NAD(P)H binding pocket of the enzyme.[5][6][7] By inhibiting FSP1, this compound effectively blocks the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis.[5][8] This guide will explore the underlying biochemistry, present quantitative data on the efficacy of this compound, detail relevant experimental protocols, and visualize the associated molecular pathways.
Quantitative Data on this compound Activity and Effect on Lipid Peroxidation
The inhibitory potency of this compound has been characterized across species and in various cellular contexts. The following table summarizes key quantitative metrics related to its activity and its downstream effects on cell viability and lipid peroxidation.
| Parameter | Species/Cell Line | Value | Measurement | Reference(s) |
| IC50 | Human FSP1 (recombinant) | 34 nM | In vitro enzymatic activity | [9] |
| IC50 | Mouse FSP1 (recombinant) | 83 nM | In vitro enzymatic activity | [9] |
| EC50 | Pfa1 Gpx4-KO cells expressing FSP1 | 170 nM | Cell viability | [7] |
| Lipid Peroxidation | Pfa1 Gpx4-KO cells expressing human or mouse FSP1 | Significant increase | C11-BODIPY 581/591 staining | [5][8] |
| Cell Death Induction | Pfa1 Gpx4-KO cells expressing human or mouse FSP1 | Significant induction of ferroptotic cell death | Cell viability and LDH release assays | [5][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
FSP1-CoQ10 Signaling Pathway and Inhibition by this compound
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Discovery and Development of viFSP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of viFSP1, a species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ferroptosis.
Introduction to FSP1 and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell demise. Unlike other forms of programmed cell death, ferroptosis is morphologically and biochemically distinct. A key defense mechanism against ferroptosis is the action of Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2). FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[1][2] This reduction of CoQ10 allows it to trap lipid peroxyl radicals within cellular membranes, thereby inhibiting the propagation of lipid peroxidation and preventing ferroptotic cell death.[1][2] The FSP1-CoQ10-NAD(P)H axis represents a critical cell-autonomous parallel pathway to the well-characterized glutathione (B108866) peroxidase 4 (GPX4) system in suppressing ferroptosis.[1][3] Given its significant role in cancer cell survival and therapy resistance, FSP1 has emerged as an attractive therapeutic target.[1][2]
Discovery of this compound
The initial discovery of FSP1 inhibitors, such as iFSP1, was a significant step forward; however, their species-specific nature limited their application in preclinical research, as they were only effective against the human form of the enzyme.[1] To overcome this limitation, a team of researchers led by Dr. Marcus Conrad at Helmholtz Munich screened thousands of small molecule compounds to identify a species-independent FSP1 inhibitor.[1] This extensive screening effort led to the identification of this compound, a novel compound that demonstrated inhibitory activity against both human and murine FSP1.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the highly conserved NAD(P)H binding pocket of FSP1.[1][4] This binding prevents FSP1 from utilizing NAD(P)H as a cofactor to reduce CoQ10, thereby disrupting its antioxidant function.[1] By inhibiting FSP1, this compound leads to an accumulation of lipid peroxides and induces ferroptosis in cells that are dependent on FSP1 for survival.[3][4] Mutational analyses have confirmed the binding site of this compound within the NAD(P)H-binding pocket of FSP1.[3][5]
Signaling Pathway of FSP1 in Ferroptosis Suppression
The signaling pathway involving FSP1 is a crucial component of the cellular defense against ferroptosis. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (nM) |
| Human FSP1 | 34[6] |
| Mouse FSP1 | 83[6] |
Table 2: Synergistic Effect of this compound with GPX4 Inhibitor (RSL3) in Cancer Cell Lines
| Cell Line | Treatment | Effect |
| 4T1 (Murine Breast Cancer) | This compound + RSL3 | Synergistic induction of ferroptosis[3] |
| B16F10 (Murine Melanoma) | This compound + RSL3 | Synergistic induction of ferroptosis[3] |
| A375 (Human Melanoma) | This compound + RSL3 | Synergistic induction of ferroptosis[3] |
| H460 (Human Lung Cancer) | This compound + RSL3 | Synergistic induction of ferroptosis[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
FSP1 Enzymatic Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant FSP1.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl).
-
Prepare stock solutions of recombinant human or mouse FSP1 protein (e.g., 600 pM), NAD(P)H (e.g., 500 µM), and a suitable substrate like Coenzyme Q1 (e.g., 400 µM) or menadione.[7]
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the FSP1 protein, substrate, and varying concentrations of this compound (or vehicle control) to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding NAD(P)H to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 60 seconds) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the rate of NAD(P)H oxidation for each concentration of this compound.
-
Plot the percentage of FSP1 inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability and Ferroptosis Induction Assay
This assay assesses the ability of this compound to induce ferroptotic cell death in FSP1-dependent cell lines.
Protocol:
-
Cell Culture:
-
Culture FSP1-dependent cells, such as Pfa1 Gpx4-knockout cells stably expressing human or mouse FSP1, in appropriate media.[3]
-
-
Cell Seeding and Treatment:
-
Seed the cells into 96-well plates at a suitable density.
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound. Include control wells with vehicle (DMSO) and a ferroptosis inhibitor like Liproxstatin-1 to confirm the mode of cell death.[3]
-
-
Incubation and Staining:
-
Incubate the plates for 24 to 48 hours.[3]
-
Add a cell-impermeant nuclear stain, such as SYTOX Green, which only enters and stains the nuclei of dead cells.
-
-
Imaging and Analysis:
-
Image the plates using a high-content imaging system.
-
Quantify the number of live (unstained) and dead (SYTOX Green positive) cells in each well.
-
Calculate the percentage of cell death for each treatment condition and determine the EC50 value for this compound-induced cell death.
-
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in response to this compound treatment.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for a specified period (e.g., 3-24 hours).[4]
-
-
Staining:
-
Incubate the treated cells with the fluorescent lipid peroxidation sensor C11-BODIPY (581/591).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them using a flow cytometer.
-
Measure the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
-
Data Interpretation:
-
An increase in the green fluorescence signal in this compound-treated cells compared to controls indicates an induction of lipid peroxidation.
-
Western Blotting for FSP1 and Related Proteins
This protocol is used to analyze the expression levels of FSP1 and other proteins involved in the ferroptosis pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FSP1 or other target proteins (e.g., GPX4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Conclusion
This compound represents a significant advancement in the development of tool compounds to study the role of FSP1 in ferroptosis and as a potential therapeutic agent. Its species-independent activity makes it a valuable tool for preclinical studies in various cancer models. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the biology of FSP1 and the therapeutic potential of its inhibition. The continued investigation into this compound and the development of next-generation FSP1 inhibitors hold promise for new cancer treatment strategies, particularly for therapy-resistant tumors.
References
- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a New Therapeutic Avenue: A Technical Guide to the Ferroptosis-Inducing Potential of viFSP1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of viFSP1, a novel, species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). By inducing a specific form of iron-dependent cell death known as ferroptosis, this compound presents a promising strategy for cancer therapy, particularly for treatment-resistant tumors. This document details the core mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction: Targeting a Key Regulator of Ferroptosis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell demise.[1] FSP1 has emerged as a critical defense mechanism against ferroptosis, acting independently of the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway.[1] FSP1 reduces coenzyme Q10 (CoQ10), which then acts as a potent radical-trapping antioxidant to halt lipid peroxidation.[1] Many cancer cells upregulate FSP1 to resist ferroptosis, making it an attractive therapeutic target.[2]
This compound is a recently identified small molecule that directly inhibits FSP1, thereby sensitizing cancer cells to ferroptosis.[3][4] A key advantage of this compound is its species-independent activity, enabling its use in studies involving both human and murine cancer cell lines.[2][4]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of FSP1. It targets the highly conserved NAD(P)H binding pocket of FSP1, preventing the reduction of CoQ10 to its antioxidant form, ubiquinol.[3][4] This disruption of the FSP1-CoQ10-NAD(P)H axis leads to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.[1][5] The induction of ferroptosis by this compound can be reversed by treatment with ferroptosis inhibitors like liproxstatin-1, confirming its specific mechanism of action.[5]
Signaling Pathway of FSP1 and Inhibition by this compound
Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis. This compound inhibits FSP1, promoting ferroptosis.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data on its potency and synergistic effects with other ferroptosis inducers.
Table 1: In Vitro Inhibitory Activity of this compound on FSP1
| Enzyme Source | IC50 (nM) |
| Human FSP1 (recombinant) | 34 |
| Mouse FSP1 (recombinant) | 83 |
| Data from Nakamura T, et al. Nat Struct Mol Biol. 2023.[3] |
Table 2: EC50 Values of this compound in Pfa1 Gpx4-KO Cells Expressing FSP1 from Different Species
| FSP1 Ortholog Expressed | EC50 (µM) |
| Human | 0.17 |
| Mouse | 0.22 |
| Rat | 0.25 |
| Chicken | 0.18 |
| Frog | 0.20 |
| Data from Nakamura T, et al. Nat Struct Mol Biol. 2023.[3] |
Table 3: Synergistic Effect of this compound and RSL3 on Cancer Cell Viability
| Cell Line | Tissue of Origin | This compound EC50 (µM) | RSL3 EC50 (µM) | Combination Effect |
| 4T1 | Mouse Breast Cancer | >10 | ~0.1 | Synergistic |
| B16F10 | Mouse Melanoma | >10 | ~0.05 | Synergistic |
| A375 | Human Melanoma | >10 | ~0.02 | Synergistic |
| H460 | Human Lung Cancer | >10 | ~0.03 | Synergistic |
| Data from Nakamura T, et al. Nat Struct Mol Biol. 2023.[3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following are protocols for key experiments in the evaluation of this compound.
FSP1 Enzymatic Activity Assay
This assay directly measures the inhibition of FSP1's enzymatic activity by this compound.
-
Principle: FSP1 utilizes NAD(P)H to reduce a substrate like Coenzyme Q1 (CoQ1). The oxidation of NAD(P)H to NAD(P)+ results in a decreased absorbance at 340 nm, which is monitored spectrophotometrically.
-
Materials:
-
Purified recombinant human or mouse FSP1 protein
-
NADPH
-
Coenzyme Q1 (CoQ1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl)
-
This compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture in the microplate wells containing assay buffer, FSP1 protein (e.g., 600 pM), and CoQ1 (e.g., 400 µM).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding NADPH (e.g., 500 µM).
-
Immediately measure the absorbance at 340 nm every minute for a set duration (e.g., 30 minutes) at 25°C.
-
Calculate the rate of NADPH consumption and determine the percent inhibition by this compound to derive the IC50 value.[3]
-
Cellular Viability and Ferroptosis Assay
This cell-based assay determines the ability of this compound to induce ferroptosis.
-
Principle: Cell viability is monitored using live-cell imaging. A constitutively expressed fluorescent protein (e.g., mCherry) serves as a live-cell marker, while a membrane-impermeable DNA dye (e.g., SYTOX Green) stains dead cells. The ratio of dead to total cells indicates the level of cell death.
-
Materials:
-
Cancer cell lines of interest (e.g., Pfa1 Gpx4-KO cells stably expressing FSP1)
-
Cell culture medium and supplements
-
This compound, RSL3 (positive control), Liproxstatin-1 (ferroptosis inhibitor)
-
SYTOX Green nucleic acid stain
-
96-well or 384-well imaging plates
-
Live-cell imaging system
-
-
Procedure:
-
Seed cells in the imaging plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, alone or in combination with RSL3. Include vehicle control and a rescue condition with Liproxstatin-1.
-
Add SYTOX Green to all wells.
-
Place the plate in a live-cell imaging system and acquire images in the appropriate fluorescence channels at regular intervals for 24-48 hours.
-
Quantify the number of live and dead cells at each time point to calculate the percentage of cell death.
-
Generate dose-response curves to determine the EC50 value of this compound.[3]
-
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Principle: The fluorescent probe C11-BODIPY™ 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence is proportional to the level of lipid peroxidation.
-
Materials:
-
Cells of interest
-
This compound, Liproxstatin-1
-
C11-BODIPY™ 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells and treat with this compound, vehicle control, or this compound plus Liproxstatin-1 for a specified time (e.g., 3 hours).
-
During the last 30-60 minutes of treatment, incubate the cells with C11-BODIPY™ 581/591.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring the fluorescence intensity in both the green and red channels.
-
Calculate the ratio of green to red fluorescence to quantify lipid peroxidation.[6]
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for the comprehensive evaluation of this compound's therapeutic potential.
Logical Relationship of FSP1 Inhibition and Ferroptosis Induction
Caption: Logical flow from FSP1 activity/inhibition to the cellular fate of ferroptosis.
Conclusion and Future Directions
This compound represents a significant advancement in the field of ferroptosis research and cancer therapy. Its ability to potently and specifically inhibit FSP1 across species makes it a valuable tool for preclinical studies. The synergistic effects observed with GPX4 inhibitors highlight the potential for combination therapies to overcome resistance to ferroptosis inducers. Future research should focus on the in vivo efficacy and safety of this compound and its analogs, with the ultimate goal of translating this promising therapeutic strategy into clinical applications for the treatment of various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 5. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
viFSP1 in Renal and Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising anti-cancer strategy. Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, is a key glutathione-independent suppressor of ferroptosis, making it a critical therapeutic target, particularly in cancers resistant to conventional therapies. This technical guide provides a comprehensive overview of the versatile inhibitor of FSP1 (viFSP1) and its relevance in renal and breast cancer research. While preclinical data on this compound is still emerging, this document consolidates the existing knowledge on FSP1's role in these malignancies, the mechanism of action of this compound, and detailed protocols for its investigation.
Introduction to FSP1 and Ferroptosis
Ferroptosis is a distinct cell death pathway initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] It is regulated by multiple pathways, with the Glutathione Peroxidase 4 (GPX4) axis being a central player.[2] However, cancer cells can develop resistance to ferroptosis induction by utilizing compensatory pathways. One such critical pathway is mediated by FSP1.[3][4]
FSP1 is an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10) to its reduced form, ubiquinol (B23937).[4][5] Ubiquinol acts as a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis.[6] This function is independent of the GPX4 pathway, providing a parallel mechanism for cancer cells to evade ferroptotic death.[4] High expression of FSP1 has been correlated with poor prognosis and therapy resistance in various cancers, including renal and breast cancer, making it an attractive target for drug development.[7][8]
The FSP1 Inhibitor: this compound
This compound is a recently identified species-independent inhibitor of FSP1.[9] It directly targets the highly conserved NAD(P)H binding pocket of FSP1, thereby inhibiting its enzymatic activity.[9] By blocking FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis in FSP1-dependent cells.[9] Its species-independent nature makes it a valuable tool for preclinical research in both human and murine models.[4]
FSP1 and this compound in Renal Cancer
Clinical Relevance of FSP1 in Renal Cell Carcinoma (RCC)
FSP1 expression is significantly upregulated in certain subtypes of renal cell carcinoma. Notably, in Chromophobe Renal Cell Carcinoma (ChRCC), FSP1 is among the most highly upregulated genes compared to healthy kidney tissue.[8][10] This high expression correlates with poorer patient outcomes.[8][10] Furthermore, high FSP1 expression is associated with resistance to cell death induced by the inhibition of the GPX4 pathway.[6] This highlights the potential of FSP1 inhibition as a therapeutic strategy for RCC, especially in combination with other ferroptosis inducers.
Preclinical Data for this compound in Renal Cancer
Direct in vivo efficacy data for this compound in renal cancer models is not yet publicly available. However, in vitro studies have demonstrated the potential of this compound. In the human renal cancer cell line 786-O, treatment with this compound in combination with the GPX4 inhibitor RSL3 showed a synergistic effect in reducing cell viability.[11] This suggests that dual inhibition of both major ferroptosis suppression pathways could be a powerful therapeutic approach.
Studies with other FSP1 inhibitors have shown promising results in vivo. For instance, inhibition of FSP1 alone was sufficient to decrease ChRCC tumor growth by 69% in a preclinical model.[6][10]
Table 1: In Vitro Efficacy of this compound in Renal Cancer Cell Line
| Cell Line | Combination Agent | Endpoint | Result | Reference |
| 786-O (Human Renal Cancer) | RSL3 (GPX4 inhibitor) | Cell Viability | Synergistic reduction in cell viability | [11] |
FSP1 and this compound in Breast Cancer
Clinical Relevance of FSP1 in Breast Cancer
FSP1 is expressed at markedly higher levels in breast cancer, particularly in triple-negative breast cancer (TNBC), compared to normal breast tissue.[7][12] Increased FSP1 levels are strongly correlated with poor clinical outcomes, including decreased survival rates and an increased risk of metastasis.[7][12] The high expression of FSP1 in TNBC, a subtype with limited targeted therapy options, makes it a particularly compelling therapeutic target.[13] Inhibition of FSP1 has been shown to enhance ferroptosis in TNBC cells, suggesting a potential avenue for treatment.[12]
Preclinical Data for this compound in Breast Cancer
As of the latest available data, specific quantitative data on the efficacy of this compound (e.g., IC50 or EC50 values) in breast cancer cell lines has not been published. Similarly, there are no publicly available in vivo studies of this compound in breast cancer models. However, the foundational research on FSP1's role in breast cancer suggests that this compound would be a valuable tool for investigation in this context. Studies using other FSP1 inhibitors or targeting the FSP1 pathway have shown promise in overcoming ferroptosis resistance in TNBC.[13]
Signaling Pathways and Experimental Workflows
FSP1-CoQ10 Signaling Pathway in Ferroptosis Suppression
The diagram below illustrates the central role of FSP1 in suppressing ferroptosis. FSP1, located at the plasma membrane, utilizes NAD(P)H to reduce ubiquinone (CoQ10) to ubiquinol (CoQ10H2). Ubiquinol then acts as a radical-trapping antioxidant to neutralize lipid peroxides, thereby preventing the execution of ferroptosis. The inhibitor this compound blocks this process by binding to the NAD(P)H pocket of FSP1.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in cancer cell lines. This workflow includes initial cell viability screening, confirmation of ferroptosis induction through lipid peroxidation assays, and validation of target engagement via Western blotting.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of renal and breast cancer cell lines, alone or in combination with a GPX4 inhibitor (e.g., RSL3).
Materials:
-
Renal (e.g., 786-O) or breast (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RSL3 (dissolved in DMSO)
-
96-well plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and RSL3 in complete medium.
-
Treat the cells with varying concentrations of this compound, RSL3, or the combination. Include a DMSO vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50/EC50 values using appropriate software (e.g., GraphPad Prism).
Lipid Peroxidation Assay (C11-BODIPY)
Objective: To measure the induction of lipid peroxidation by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
-
Ferrostatin-1 (as a negative control for ferroptosis)
Procedure:
-
Seed cells in 6-well plates or on coverslips and allow them to adhere overnight.
-
Treat cells with this compound at a predetermined effective concentration for a specified time (e.g., 6-24 hours). Include a vehicle control and a co-treatment with Ferrostatin-1.
-
In the last 30-60 minutes of incubation, add C11-BODIPY 581/591 to the medium at a final concentration of 1-5 µM.
-
Wash the cells with PBS.
-
For flow cytometry, trypsinize the cells, resuspend them in PBS, and analyze them immediately. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), and the reduced form in the red channel (e.g., PE).
-
For fluorescence microscopy, mount the coverslips and image the cells.
-
Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.
Western Blot Analysis
Objective: To confirm the expression of FSP1 and assess the levels of ferroptosis-related markers.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FSP1, anti-GPX4, anti-4-HNE)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cell pellets in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control (e.g., GAPDH, β-actin).
In Vivo Xenograft Models
While specific in vivo data for this compound is not yet available, the following are general protocols for establishing relevant xenograft models to test its efficacy.
Renal Cancer Orthotopic Model:
-
Culture a human renal cancer cell line (e.g., 786-O) expressing luciferase.
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID).
-
Make a small flank incision to expose the kidney.
-
Inject approximately 1-2 x 10^6 cells in a small volume (e.g., 20-30 µL) under the renal capsule.[9][14]
-
Suture the incision and monitor the mouse for recovery.
-
Tumor growth can be monitored via bioluminescence imaging.
-
Once tumors are established, treatment with this compound (via an appropriate route, e.g., intraperitoneal injection) can be initiated.[10]
Breast Cancer Mammary Fat Pad Model:
-
Culture a human breast cancer cell line (e.g., MDA-MB-231) expressing luciferase.
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID).
-
Inject approximately 1-5 x 10^6 cells in a small volume (e.g., 50-100 µL) into the fourth mammary fat pad.[3][15]
-
Monitor the mouse for tumor growth using calipers or bioluminescence imaging.
-
Once tumors reach a palpable size, begin treatment with this compound.[12]
Conclusion and Future Directions
The FSP1 inhibitor this compound represents a promising new tool for cancer research, particularly for malignancies like renal and breast cancer where FSP1 is overexpressed and associated with poor outcomes. The available in vitro data in renal cancer, combined with the strong biological rationale in breast cancer, underscores the need for further investigation. Future studies should focus on:
-
Determining the in vitro efficacy (IC50/EC50 values) of this compound in a panel of breast cancer cell lines, especially TNBC models.
-
Conducting in vivo preclinical studies using the xenograft models described to evaluate the anti-tumor efficacy of this compound as a single agent and in combination with other therapies.
-
Identifying predictive biomarkers of response to this compound therapy.
-
Exploring the potential of this compound to overcome chemoresistance and radioresistance.
This technical guide provides a foundational resource for researchers to design and execute studies that will further elucidate the therapeutic potential of targeting FSP1 with this compound in renal and breast cancer.
References
- 1. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 2. aboutthathealth.com [aboutthathealth.com]
- 3. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 6. Targeting FSP1 to induce ferroptosis in chromophobe renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Generating Renal Cell Carcinoma Model: A Protocol to Develop Orthotopic RCC Murine Model by Intrarenal Implantation of Cancer Cells [jove.com]
- 10. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Metabolic Intervention Nanoparticles for Triple-Negative Breast Cancer Therapy via Overcoming FSP1-Mediated Ferroptosis Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for viFSP1 in Cell Culture
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of viFSP1, a species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in cell culture experiments. The protocols outlined below are designed to investigate the induction of ferroptosis and assess the efficacy of this compound in various cell lines.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a key player in a glutathione (B108866) (GSH)-independent pathway that protects cells from ferroptosis.[2] FSP1 functions as an oxidoreductase, utilizing NAD(P)H to reduce coenzyme Q10 (CoQ10), which then acts as a lipophilic antioxidant to inhibit lipid peroxidation.[1][2][3]
This compound is a potent and species-independent inhibitor of FSP1.[1][4] It directly targets the highly conserved NAD(P)H binding pocket of FSP1, thereby inhibiting its enzymatic activity.[1][4][5] This inhibition leads to an accumulation of lipid peroxides and subsequent induction of ferroptotic cell death, making this compound a valuable tool for cancer research and drug development.[4][5]
Signaling Pathway of FSP1 and Inhibition by this compound
The diagram below illustrates the FSP1-mediated ferroptosis suppression pathway and the mechanism of action of this compound.
Caption: FSP1 pathway and this compound inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell culture experiments.
Table 1: Recommended Concentrations and Incubation Times
| Parameter | Cell Line Example | Concentration | Incubation Time | Notes |
| Induction of Ferroptosis | Pfa1 Gpx4-KO + FSP1 | 10 µM | 3 - 24 hours | Induces significant lipid peroxidation and ferroptotic cell death.[4] |
| Pfa1 Gpx4-KO + FSP1 | EC50 = 170 nM | 48 hours | For cell viability assays.[2] | |
| Synergistic Treatment | Human/Murine Cancer Lines | 5 µM | 24 - 48 hours | Used in combination with GPX4 inhibitors (e.g., RSL3).[1] |
| Ferroptosis Rescue | Pfa1 Gpx4-KO + FSP1 | Varies | 48 hours | Co-treatment with inhibitors to confirm ferroptosis. |
Table 2: Co-treatment Reagents
| Reagent | Class | Typical Concentration | Purpose |
| RSL3 | GPX4 Inhibitor | Varies by cell line | To synergistically induce ferroptosis with this compound.[1] |
| JKE-1674 | GPX4 Inhibitor | Varies by cell line | Alternative to RSL3 for synergistic studies.[1] |
| Liproxstatin-1 (Lip-1) | Ferroptosis Inhibitor | ~0.5 µM | To rescue cells from this compound-induced ferroptosis.[1] |
| Ferrostatin-1 (Fer-1) | Ferroptosis Inhibitor | Varies | To confirm the ferroptotic mechanism of cell death.[1] |
| Deferoxamine (DFO) | Iron Chelator | Varies | To inhibit ferroptosis by reducing iron availability.[1] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
General Cell Culture and Seeding
-
Cell Line Maintenance: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Experiments:
-
For 96-well plates (viability assays), seed cells to be 70-80% confluent at the time of treatment.
-
For larger formats (e.g., 6-well plates for immunoblotting or lipid peroxidation assays), adjust seeding density accordingly.
-
Protocol for Cell Viability Assay
This protocol determines the effect of this compound on cell viability.
Caption: Workflow for a cell viability assay.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
For co-treatment or rescue experiments, prepare solutions of this compound with the desired concentration of the second compound (e.g., RSL3 or Liproxstatin-1).
-
Remove the old medium from the cells and add the medium containing the treatment compounds. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired period (e.g., 24, 48 hours).[1][3]
-
Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or a resazurin-based assay, according to the manufacturer's instructions.
-
Read the plate on a luminometer or fluorometer.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine the EC50 value.
Protocol for Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Methodology:
-
Seed cells in a suitable format (e.g., 6-well plate or black, clear-bottom 96-well plate) and allow them to adhere.
-
Treat the cells with this compound, vehicle control, and any co-treatments for the desired duration.
-
During the last 30-60 minutes of treatment, add the lipid peroxidation sensor C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[6]
-
Wash the cells with phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove the excess probe.[6]
-
Analyze the cells:
-
For Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. Measure the fluorescence shift from red to green, which indicates lipid oxidation.[6]
-
For Fluorescence Microscopy/Plate Reader: Image the cells or read the fluorescence intensity in both the green and red channels.[6]
-
-
Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.
Protocol for Immunoblotting
This protocol is used to detect the expression levels of key proteins involved in the ferroptosis pathway, such as FSP1 and GPX4.
Methodology:
-
Seed cells in 6-well plates and treat them as required.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-FSP1, anti-GPX4, anti-actin) overnight at 4°C.
-
Wash the membrane with TBS-T and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for utilizing this compound as a tool to induce and study ferroptosis in cell culture. By understanding its mechanism of action and employing the detailed methodologies, researchers can effectively investigate the role of FSP1 in various physiological and pathological contexts, particularly in the development of novel cancer therapies.
References
- 1. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of viFSP1 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in cancer research.[1] Cancer cells, particularly those resistant to conventional therapies, exhibit vulnerabilities to the induction of ferroptosis.[1] Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), has been identified as a key negative regulator of ferroptosis, acting independently of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway.[1] FSP1 confers resistance to ferroptosis by reducing coenzyme Q10 (CoQ10), which acts as a potent lipophilic antioxidant.[1]
viFSP1 is a potent and species-independent inhibitor of FSP1.[2] It directly targets the highly conserved NAD(P)H binding pocket of FSP1, thereby inhibiting its enzymatic activity and inducing ferroptosis in FSP1-dependent cancer cells.[2] These application notes provide detailed protocols for the use of this compound in cancer cell line studies to investigate its anti-cancer effects and its potential for combination therapies.
FSP1 Signaling Pathway in Ferroptosis
FSP1 plays a crucial role in a parallel pathway to the well-established GPX4-mediated ferroptosis suppression. The diagram below illustrates the central role of FSP1 in inhibiting lipid peroxidation.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A diverse panel of cancer cell lines (e.g., lung, breast, pancreatic, melanoma) should be used to assess the efficacy of this compound. Cell lines with known expression levels of FSP1 and GPX4 are recommended for mechanistic studies.[3][4]
-
Culture Media: Use the recommended culture medium for each cell line, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Further dilutions should be made in culture medium to the desired final concentrations.
-
Other Reagents:
-
RSL3 (GPX4 inhibitor)
-
Ferrostatin-1 (Ferroptosis inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
C11-BODIPY™ 581/591
-
FerroOrange
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. For combination studies, prepare solutions of this compound with or without a fixed concentration of another compound (e.g., RSL3). Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591 Staining)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slides) and treat with this compound, with or without other compounds, for the desired time.
-
Staining:
-
Prepare a 1-2 µM working solution of C11-BODIPY™ 581/591 in serum-free medium or HBSS.
-
Remove the treatment medium and wash the cells twice with HBSS.
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with HBSS.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Add fresh HBSS to the cells and immediately image using a fluorescence microscope. The oxidized probe will fluoresce green (excitation/emission ~488/510 nm), while the reduced probe will fluoresce red (excitation/emission ~581/591 nm).
-
Flow Cytometry: Detach the cells using trypsin, resuspend in HBSS, and analyze immediately on a flow cytometer.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
Intracellular Ferrous Iron Detection (FerroOrange Assay)
This assay detects the labile iron pool (Fe2+), which is a key driver of ferroptosis.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the lipid peroxidation assay.
-
Staining:
-
Prepare a 1 µM working solution of FerroOrange in serum-free medium or HBSS.
-
Remove the treatment medium and wash the cells three times with HBSS.
-
Add the FerroOrange working solution and incubate for 30 minutes at 37°C.
-
-
Washing: Wash the cells three times with HBSS.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Add fresh HBSS and image the cells. FerroOrange fluoresces upon binding to Fe2+ (excitation/emission ~542/572 nm).
-
Flow Cytometry: Detach and resuspend the cells in HBSS for analysis.
-
-
Data Analysis: Quantify the fluorescence intensity to determine the relative levels of intracellular Fe2+.
Experimental Workflow for this compound Screening
The following diagram outlines a typical workflow for screening the efficacy of this compound in a cancer cell line study.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50/EC50 (µM) | Combination Treatment | Combination IC50/EC50 (µM) | Synergy | Reference |
| Pfa1 (mouse embryonic fibroblasts) | - | 0.17 | - | - | - | [1] |
| 4T1 | Mouse Breast Cancer | - | + RSL3 | Synergistic | Synergistic | [5] |
| B16F10 | Mouse Melanoma | - | + RSL3 | Synergistic | Synergistic | [5] |
| A549 | Human Lung Cancer | - | + RSL3 | Synergistic | Strong Synergy | [3][6] |
| H460 | Human Lung Cancer | - | + RSL3 | Synergistic (0.55 µM with 0.55 µM RSL3) | Synergistic | [6][7] |
| MDAMB415 | Human Breast Cancer | > 2 | + Neratinib | Synergistic | Synergistic | [8] |
| ZR75-1 | Human Breast Cancer | > 2 | + Neratinib | Synergistic | Synergistic | [8] |
| MCF7 | Human Breast Cancer | > 2 | + Neratinib | Modest Synergy | Modest Synergy | [8] |
Note: Specific IC50/EC50 values for this compound as a single agent in many cancer cell lines are not widely published; it is often used in combination to assess synergistic effects.
Table 2: Reagent and Assay Recommendations
| Assay | Reagent | Recommended Concentration | Incubation Time | Detection Method |
| Cell Viability | MTT | 0.5 mg/mL | 4 hours | Colorimetric (570 nm) |
| Lipid Peroxidation | C11-BODIPY™ 581/591 | 1-2 µM | 30 minutes | Ratiometric Fluorescence |
| Intracellular Fe2+ | FerroOrange | 1 µM | 30 minutes | Fluorescence (Ex/Em: 542/572 nm) |
| FSP1 Inhibition | This compound | 0.1 - 10 µM (for initial screening) | 24 - 72 hours | - |
| GPX4 Inhibition | RSL3 | 0.1 - 1 µM (cell line dependent) | 24 - 72 hours | - |
| Ferroptosis Inhibition | Ferrostatin-1 | 0.5 - 2 µM | Co-treatment or pre-treatment | - |
Conclusion
This compound is a valuable research tool for investigating the role of FSP1-mediated ferroptosis suppression in cancer. The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound as a standalone agent and in combination with other anti-cancer compounds. By inducing ferroptosis through the inhibition of FSP1, this compound presents a promising strategy to overcome drug resistance and develop novel therapeutic approaches for a variety of cancers. Further investigation into the synergistic effects of this compound with other ferroptosis inducers and standard-of-care chemotherapeutics is warranted.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 3. escholarship.org [escholarship.org]
- 4. FSP1 confers ferroptosis resistance in KEAP1 mutant non-small cell lung carcinoma in NRF2-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of viFSP1 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising target for cancer therapy.[1][2] Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, is a key enzyme that counteracts ferroptosis independently of the canonical Glutathione Peroxidase 4 (GPX4) pathway.[3][4] FSP1 functions as an NAD(P)H-dependent oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which acts as a radical-trapping antioxidant to inhibit lipid peroxidation at the plasma membrane.[1][3][5]
viFSP1 has been identified as a potent, species-independent inhibitor of FSP1, directly targeting its conserved NAD(P)H binding pocket.[6][7] This makes this compound a valuable chemical probe for studying the FSP1/CoQ10 axis and for inducing ferroptosis in FSP1-dependent cancer cells. These application notes provide a summary of effective concentrations and detailed protocols for utilizing this compound in various in vitro assays.
FSP1 Signaling Pathway in Ferroptosis Suppression
The FSP1 pathway represents a significant defense mechanism against ferroptosis, acting in parallel to the GPX4 system. FSP1 is recruited to the plasma membrane through myristoylation, a crucial step for its function.[4] At the membrane, it utilizes NAD(P)H to reduce ubiquinone (CoQ10) to ubiquinol. This reduced form, ubiquinol, is a potent lipophilic antioxidant that traps lipid radicals, thereby halting the propagation of lipid peroxidation and preventing ferroptotic cell death.[1][3]
Caption: The FSP1 pathway inhibits ferroptosis by reducing CoQ10 to ubiquinol.
Quantitative Data Summary: Effective Concentrations of this compound
The optimal concentration of this compound is assay- and cell-type dependent. Below is a summary of reported values to guide experimental design.
Table 1: In Vitro Inhibitory and Effective Concentrations of this compound
| Parameter | Species | Value | Assay System | Reference |
| IC₅₀ | Human | 34 nM | Recombinant FSP1 Enzyme Assay | [8] |
| Mouse | 83 nM | Recombinant FSP1 Enzyme Assay | [8] | |
| EC₅₀ | Multiple | Varies | Cell Viability in Pfa1 Gpx4-KO cells expressing various FSP1 orthologs (48h treatment) | [6] |
Table 2: Exemplary Concentrations of this compound Used in In Vitro Assays
| Assay Type | Concentration | Cell Line / System | Duration | Notes | Reference |
| Enzyme Inhibition | 3 µM | Recombinant WT and mutant FSP1 | N/A | Used to confirm direct inhibition of FSP1 variants. | [6] |
| Cell Viability | Dose-response | Pfa1 Gpx4-KO + FSP1 | 24h / 48h | To determine EC₅₀ and assess ferroptosis induction. | [6] |
| LDH Release | 10 µM | Pfa1 Gpx4-KO + FSP1 | 24h | To quantify cell death. | [6] |
| Lipid Peroxidation | 10 µM | Pfa1 Gpx4-KO + FSP1 | 3 - 24h | Leads to significant lipid peroxidation. | [7] |
| Synergy Studies | Dose-response | 4T1, B16F10, A375, H460 | 48h | Used in combination with GPX4 inhibitor RSL3. | [6] |
Experimental Protocols
Protocol 1: In Vitro FSP1 Enzymatic Assay
This biochemical assay directly measures the enzymatic activity of FSP1 and its inhibition by this compound by monitoring the consumption of NAD(P)H.
Caption: Workflow for determining FSP1 enzymatic activity and inhibition.
Methodology:
-
Reagents:
-
Recombinant human or mouse FSP1 protein.[5]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Coenzyme Q1 (CoQ1) or other suitable quinone substrate.
-
NAD(P)H.
-
This compound stock solution (in DMSO).
-
96-well UV-transparent microplate.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO). b. In each well of the microplate, add the assay buffer, recombinant FSP1 protein, and CoQ1. c. Add the this compound dilutions or vehicle control to the respective wells. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. Initiate the enzymatic reaction by adding a saturating concentration of NAD(P)H to all wells. f. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. g. Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes. h. Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. i. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Viability Assay for Ferroptosis Induction
This cell-based assay quantifies cell death induced by this compound, typically in cell lines sensitive to FSP1 inhibition (e.g., those with compromised GPX4 function).
Caption: Workflow for assessing this compound-induced ferroptotic cell death.
Methodology:
-
Materials:
-
A suitable cell line (e.g., H460 or Pfa1 Gpx4-KO cells overexpressing FSP1).[6]
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Ferroptosis inhibitor (e.g., Liproxstatin-1, Ferrostatin-1) as a rescue control.[6]
-
Cell viability reagent (e.g., Resazurin, SYTOX™ Green Dead Cell Stain).[3][6]
-
96-well clear-bottom black microplates.
-
-
Procedure: a. Seed cells into the 96-well plate at a predetermined optimal density and allow them to attach overnight. b. Prepare serial dilutions of this compound in culture medium. c. Prepare control wells: vehicle only (e.g., 0.1% DMSO), and rescue wells containing a high concentration of this compound plus a ferroptosis inhibitor (e.g., 0.5 µM Liproxstatin-1).[6] d. Aspirate the old medium from the cells and add the medium containing the this compound dilutions and controls. e. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[6] f. Add the chosen viability reagent according to the manufacturer's instructions. For example, add SYTOX Green to all wells.[3] g. Incubate as required by the reagent. h. Measure the signal (fluorescence or absorbance) using a microplate reader. i. Calculate the percentage of cell viability relative to the vehicle-treated control wells. The data from rescue wells should confirm that cell death is due to ferroptosis.[6] j. Plot the percentage of viability against the log concentration of this compound to determine the EC₅₀ value.
Protocol 3: Cellular Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, using a fluorescent probe.
Caption: Workflow for measuring lipid ROS accumulation via C11-BODIPY.
Methodology:
-
Materials:
-
Cells seeded in multi-well plates or on coverslips.
-
This compound and appropriate controls (vehicle, positive control like RSL3).
-
C11-BODIPY™ 581/591 fluorescent probe (stock in DMSO).
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure: a. Seed cells and allow them to adhere overnight. b. Treat cells with this compound (e.g., 10 µM) or controls for the desired time.[7] c. During the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[3] d. After incubation, wash the cells twice with warm PBS or HBSS to remove the excess probe.[3] e. For Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend in PBS, and analyze immediately. Measure fluorescence in both the green (oxidized probe) and red (reduced probe) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[3] f. For Fluorescence Microscopy: Mount the coverslips and image the cells. Quantify the fluorescence intensity in both channels to determine the extent and localization of lipid peroxidation.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for viFSP1 Treatment to Induce Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue for cancers resistant to conventional treatments.[1][2] Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), functions as a key negative regulator of ferroptosis, acting independently of the well-characterized glutathione (B108866) peroxidase 4 (GPX4) pathway.[1][3] FSP1 is an NAD(P)H-dependent oxidoreductase that reduces Coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[1][3] Ubiquinol acts as a potent lipophilic radical-trapping antioxidant, thereby preventing the accumulation of lipid peroxides and suppressing ferroptosis.[3][4]
viFSP1 is a potent and species-independent direct inhibitor of FSP1, making it a valuable tool for studying ferroptosis and a potential therapeutic agent.[1][5][6] It functions by targeting the NADH binding pocket of FSP1.[1][6] Inhibition of FSP1 by this compound blocks the regeneration of ubiquinol, leading to increased lipid peroxidation and subsequent induction of ferroptotic cell death.[1][5] These application notes provide a comprehensive overview of the this compound treatment protocol for inducing ferroptosis, including detailed experimental procedures and expected outcomes.
FSP1 Signaling Pathway in Ferroptosis
FSP1 plays a crucial role in a ferroptosis suppression pathway that runs parallel to the canonical GPX4 pathway. The key steps in the FSP1-mediated pathway are as follows:
-
NAD(P)H as a Reductant: FSP1 utilizes NAD(P)H as a cofactor to drive its enzymatic activity.[1][7]
-
CoQ10 Reduction: FSP1 catalyzes the reduction of the oxidized form of Coenzyme Q10 (ubiquinone) to its reduced, antioxidant form (ubiquinol).[1][8]
-
Lipid Peroxidation Suppression: Ubiquinol, as a potent lipophilic antioxidant, traps lipid radicals and prevents the propagation of lipid peroxidation within cellular membranes.[4]
-
Ferroptosis Inhibition: By mitigating lipid peroxidation, the FSP1-CoQ10-NAD(P)H axis effectively suppresses ferroptosis.[1][9]
This compound disrupts this protective pathway by binding to FSP1 and inhibiting its reductase activity, thereby promoting the accumulation of lipid peroxides and inducing ferroptosis.
Quantitative Data for this compound Treatment
The following table summarizes key quantitative parameters for the use of this compound in inducing ferroptosis.
| Parameter | Value | Cell Line/System | Notes | Reference |
| EC50 | 170 nM | Pfa1 cells | Effective concentration for 50% of maximal response in Pfa1 cells. | [1] |
| Treatment Time | 48 hours | Pfa1 Gpx4-KO cells | Typical incubation time for observing significant cell death. | [5][10] |
| Synergism | RSL3 (GPX4 inhibitor) | Multiple human and murine cancer cell lines | Co-treatment with GPX4 inhibitors enhances ferroptosis induction. | [1] |
| Rescue Agent | Liproxstatin-1 | Pfa1 cells | A ferroptosis inhibitor that can rescue this compound-induced cell death. | [5] |
| Rescue Agent | Ferrostatin-1 (Fer-1) | Pfa1 Gpx4-KO cells | Another common ferroptosis inhibitor used to confirm the mode of cell death. | [10] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis with this compound in Cultured Cells
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound to induce ferroptosis.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of interest (e.g., HT-1080, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
RSL3 (optional, for synergistic studies; stock solution in DMSO)
-
Liproxstatin-1 or Ferrostatin-1 (optional, for rescue experiments; stock solution in DMSO)
-
Cell viability assay reagent (e.g., SYTOX™ Green, CellTiter-Glo®, or crystal violet)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Treatment Preparation:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 10 nM to 1 µM) is recommended to determine the optimal concentration for your specific cell line.
-
For vehicle control wells, prepare medium with the same final concentration of DMSO as the highest this compound concentration.
-
For synergistic studies, prepare media containing both this compound and a GPX4 inhibitor like RSL3 at various concentrations.
-
For rescue experiments, pre-treat cells with a ferroptosis inhibitor (e.g., 1 µM Liproxstatin-1 or Ferrostatin-1) for 1-2 hours before adding this compound.
-
-
Cell Treatment: Carefully remove the old medium from the cells and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours). The optimal incubation time will vary depending on the cell line and this compound concentration.
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions. For SYTOX™ Green, a dead cell stain, incubate the cells with the dye and measure fluorescence.
-
Data Analysis: Normalize the viability data to the vehicle control. A significant decrease in cell viability upon this compound treatment, which is rescued by co-treatment with a ferroptosis inhibitor, is indicative of ferroptosis induction.
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY™ 581/591
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
This compound
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Probe Loading: Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells using a fluorescence microscope. The unoxidized probe emits red fluorescence, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The shift in fluorescence from the red to the green channel is indicative of lipid ROS accumulation.
-
Troubleshooting and Considerations
-
Cell Line Variability: The sensitivity to this compound-induced ferroptosis can vary significantly between different cell lines. It is crucial to perform a dose-response and time-course experiment for each new cell line.
-
DMSO Concentration: Ensure that the final concentration of the DMSO vehicle is consistent across all experimental conditions and is below a toxic level for the cells being used.
-
Confirmation of Ferroptosis: To confirm that cell death is indeed occurring via ferroptosis, it is essential to include rescue experiments with well-established ferroptosis inhibitors like Liproxstatin-1 or Ferrostatin-1.
-
Synergistic Effects: Exploring the combination of this compound with GPX4 inhibitors can reveal synergistic effects and may be a more potent strategy for inducing ferroptosis in resistant cell lines.[1]
By following these protocols and considerations, researchers can effectively utilize this compound as a tool to induce and study ferroptosis in a variety of experimental settings.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 3. benchchem.com [benchchem.com]
- 4. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Synergistic Induction of Ferroptosis by Co-inhibition of FSP1 and GPX4 with viFSP1 and GPX4 Inhibitors
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. plant-stress.weebly.com [plant-stress.weebly.com]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for viFSP1 in Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising avenue for cancer therapy. Ferroptosis Suppressor Protein 1 (FSP1) is a key enzyme that protects cancer cells from ferroptosis, acting independently of the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway.[1][2] FSP1 exerts its protective effect by reducing Coenzyme Q10 (CoQ10), which acts as a potent lipophilic antioxidant.[1][3] The inhibition of FSP1, therefore, presents a novel strategy to induce ferroptosis in cancer cells and overcome resistance to conventional therapies.[1][4] viFSP1 is a potent, species-independent inhibitor of FSP1 that directly targets the NAD(P)H binding pocket of the enzyme, making it a valuable tool for in vivo research in xenograft models.[5][6][7][8] These application notes provide a detailed protocol for conducting in vivo xenograft studies to evaluate the efficacy of this compound.
Signaling Pathway of FSP1 in Ferroptosis Regulation
The FSP1 signaling pathway is a critical defense mechanism against ferroptosis in cancer cells. The following diagram illustrates the mechanism of FSP1 and the action of its inhibitor, this compound.
Caption: FSP1-mediated ferroptosis suppression and its inhibition by this compound.
Experimental Protocols
This section details the protocols for cell line selection, animal models, and the execution of a cell-line-derived xenograft (CDX) study to assess the in vivo efficacy of this compound.
Cell Line Selection and Culture
-
Recommended Cell Lines: Human cancer cell lines with high FSP1 expression and/or dependency are recommended. Examples include:
-
Lung Cancer: A549, H460 (often have KEAP1 mutations leading to FSP1 upregulation).
-
Melanoma: A375.
-
Breast Cancer: 4T1 (murine, but this compound is species-independent).
-
Renal Cancer: 786-O.
-
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the exponential growth phase (70-80% confluency).
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Trypsinize and collect the cells.
-
Perform a cell count and assess viability using trypan blue exclusion (viability should be >90%).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Model and Husbandry
-
Animal Strain: Use immunodeficient mice, such as NOD-SCID or NSG mice (6-8 weeks old, female).
-
Housing: House the mice in a specific-pathogen-free (SPF) facility in sterile, filtered cages. Provide autoclaved food and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
Xenograft Implantation and Tumor Growth Monitoring
-
Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Shave and sterilize the right flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank.
-
-
Tumor Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization:
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation and Administration
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For in vivo administration, prepare the final formulation as follows:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The formulation should be prepared fresh before each administration.
-
-
Dosage and Administration (Representative):
-
Treatment Group: Administer this compound at a dose of 20-50 mg/kg via intraperitoneal (IP) injection once daily.
-
Control Group: Administer the vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) following the same schedule.
-
-
Combination Therapy (Optional):
-
To explore synergistic effects, a combination arm with a GPX4 inhibitor (e.g., RSL3) can be included. The dosage and administration schedule for the GPX4 inhibitor should be determined based on previous studies.
-
Efficacy Evaluation and Endpoint
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., significant weight loss, changes in behavior, signs of distress).
-
-
Endpoint:
-
The study should be terminated when the tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor tissue and other organs for further analysis (e.g., histology, Western blot, lipid peroxidation assays).
-
Experimental Workflow
The following diagram outlines the key steps in the this compound in vivo xenograft study.
Caption: Workflow for a this compound in vivo xenograft study.
Data Presentation
The following tables present representative data from a hypothetical in vivo xenograft study with this compound.
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.5 ± 15.2 | 1850.3 ± 210.4 | 1.9 ± 0.2 | - |
| This compound (30 mg/kg) | 10 | 128.1 ± 14.8 | 895.6 ± 150.7 | 0.9 ± 0.15 | 51.6 |
Table 2: Animal Body Weight Changes During Treatment
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Vehicle Control | 22.5 ± 1.1 | 22.8 ± 1.2 | 23.1 ± 1.3 | 23.5 ± 1.4 |
| This compound (30 mg/kg) | 22.7 ± 1.0 | 22.4 ± 1.1 | 22.1 ± 1.2 | 21.8 ± 1.3 |
Disclaimer: The quantitative data presented in the tables are for illustrative purposes and are based on expected outcomes from similar FSP1 inhibitor studies. Actual results may vary.
Concluding Remarks
This document provides a comprehensive protocol for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. The species-independent nature of this compound makes it a versatile tool for preclinical cancer research. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of targeting the FSP1-mediated ferroptosis pathway. Further studies may also explore the combination of this compound with other anti-cancer agents to identify synergistic therapeutic strategies.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 8. biorxiv.org [biorxiv.org]
Preparing viFSP1 Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
viFSP1 is a potent and species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), a key enzyme in a glutathione-independent ferroptosis suppression pathway.[1][2][3][4] By targeting the highly conserved NAD(P)H binding pocket of FSP1, this compound effectively blocks its reductive activity, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis in FSP1-dependent cells.[2][4] This makes this compound a valuable tool for studying ferroptosis and a potential candidate for cancer therapy, particularly in tumors resistant to conventional treatments.[1][2]
These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments, ensuring accurate and reproducible results.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 5-amino-1-(2,4-dimethoxyphenyl)-1,2-dihydro-4-(4-methyl-2-thiazolyl)-3H-pyrrol-3-one | [3] |
| Molecular Formula | C₁₆H₁₇N₃O₃S | [2][3] |
| Molecular Weight | 331.39 g/mol | [2][3][5] |
| CAS Number | 951945-67-8 | [2][3] |
| Appearance | Solid, Off-white to light brown | [2] |
| Purity | ≥95% - 99.45% | [2][3] |
| IC₅₀ (human FSP1) | 34 nM | [3][5] |
| IC₅₀ (mouse FSP1) | 83 nM | [3][5] |
Experimental Protocols
In Vitro Stock Solution Preparation (High Concentration)
This protocol describes the preparation of a high-concentration stock solution of this compound, typically for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aliquoting: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. A common high-concentration stock is 50 mg/mL.[2] For hygroscopic DMSO, which can significantly impact solubility, it is recommended to use a newly opened bottle.[2]
-
Dissolution: Vortex the solution vigorously to dissolve the this compound powder. If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[2]
-
Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Table for Preparing Different Molar Concentrations of this compound Stock Solution in DMSO:
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 3.0176 mL | 15.0880 mL | 30.1759 mL |
| 5 mM | 0.6035 mL | 3.0176 mL | 6.0352 mL |
| 10 mM | 0.3018 mL | 1.5088 mL | 3.0176 mL |
Note: This table is based on the molecular weight of 331.39 g/mol .[2]
In Vivo Working Solution Preparation
This protocol provides two examples for preparing a this compound working solution suitable for in vivo studies. It is crucial to prepare these solutions fresh on the day of use.[2]
Protocol 1: PEG300, Tween-80, and Saline Formulation
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride), sterile
-
Sterile tubes
Procedure:
-
Start with a clear, high-concentration stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol can yield a clear solution with a solubility of up to 2.5 mg/mL.[2] Ultrasonic treatment may be necessary to achieve a clear solution.[2]
Protocol 2: SBE-β-CD Formulation
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 25 mg/mL)
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes
Procedure:
-
Begin with a clear, high-concentration stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, mixing well after each addition:
-
10% DMSO (from your stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
This method can also achieve a clear solution with a solubility of up to 2.5 mg/mL.[2] Ultrasonic treatment may be required.[2]
Mandatory Visualizations
FSP1 Signaling Pathway
The diagram below illustrates the role of FSP1 in suppressing ferroptosis. FSP1, a myristoylated protein, localizes to the plasma membrane where it acts as an oxidoreductase.[6][7] It utilizes NAD(P)H to reduce coenzyme Q10 (ubiquinone) to its antioxidant form, ubiquinol.[1][7] Ubiquinol, in turn, traps lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation and preventing ferroptotic cell death.[7] this compound directly inhibits FSP1, disrupting this protective mechanism.
Caption: FSP1-mediated ferroptosis suppression pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Stock Preparation
The following diagram outlines the key steps for preparing a this compound stock solution for use in cell-based assays.
Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.
References
Application Notes and Protocols for Determining Cell Viability Following viFSP1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), has emerged as a key, glutathione (B108866) (GSH)-independent suppressor of ferroptosis.[1] FSP1 exerts its anti-ferroptotic function by reducing coenzyme Q10 (CoQ10), also known as ubiquinone, to its reduced, antioxidant form, ubiquinol.[1][2] This process, which utilizes NAD(P)H, counteracts the accumulation of lipid peroxides, thereby protecting cells from ferroptotic death.[1][2]
viFSP1 is a potent and species-independent inhibitor of FSP1.[3][4][5] It directly targets the highly conserved NAD(P)H binding pocket of FSP1, inhibiting its enzymatic activity and inducing ferroptosis in FSP1-dependent cells.[2][3][4] The induction of ferroptosis is a promising therapeutic strategy for cancers that are resistant to conventional therapies.[2][6] Therefore, accurately assessing the impact of FSP1 inhibitors like this compound on cell viability is crucial for preclinical drug development.
These application notes provide a detailed protocol for conducting a cell viability assay using a common colorimetric method (MTS assay) following treatment with this compound. The protocol includes information on appropriate controls, data interpretation, and illustrative data presented in a tabular format. Additionally, diagrams of the FSP1 signaling pathway and the experimental workflow are provided to facilitate understanding.
Data Presentation: Illustrative Effects of this compound on Cancer Cell Lines
The following tables summarize hypothetical quantitative data from a cell viability assay performed on a cancer cell line with known FSP1 dependence (e.g., certain lung or breast cancers) after 48 hours of treatment with this compound.[3][7] This data is for illustrative purposes and will vary depending on the cell line, experimental conditions, and the specific assay used.
Table 1: MTS Assay Results for this compound Treatment
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.1 |
| 0.1 | 88 ± 4.7 |
| 0.5 | 65 ± 5.9 |
| 1 | 42 ± 3.8 |
| 5 | 21 ± 2.5 |
| 10 | 12 ± 1.9 |
Table 2: Effect of Ferroptosis Inhibitor on this compound-Induced Cell Death
| Treatment | % Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.8 |
| This compound (1 µM) | 43 ± 4.2 |
| Ferrostatin-1 (1 µM) | 98 ± 5.3 |
| This compound (1 µM) + Ferrostatin-1 (1 µM) | 89 ± 5.0 |
| RSL3 (1 µM) (Positive Control) | 35 ± 3.9 |
| RSL3 (1 µM) + Ferrostatin-1 (1 µM) | 85 ± 4.5 |
Experimental Protocols
This section provides a detailed methodology for assessing cell viability after this compound treatment using the MTS assay. The MTS assay is a colorimetric assay that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to form a colored formazan (B1609692) product.[8]
Materials
-
Cancer cell line with known or suspected FSP1 dependence
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (MedChemExpress or other supplier)[3]
-
Ferrostatin-1 (or Liproxstatin-1) as a ferroptosis inhibitor[9][10]
-
RSL3 (or another GPX4 inhibitor) as a positive control for ferroptosis induction[9]
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Prepare treatment media for controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the this compound-treated wells.
-
Positive Control: Medium containing a known inducer of ferroptosis, such as RSL3 (e.g., 1 µM).
-
Rescue Groups: Medium containing this compound or RSL3 along with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).
-
Inhibitor-Only Control: Medium containing only the ferroptosis inhibitor.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time will depend on the cell type and metabolic rate. Monitor the color change.
-
After incubation, gently mix the contents of each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
-
Mandatory Visualizations
FSP1 Signaling Pathway in Ferroptosis Inhibition
Caption: FSP1-mediated inhibition of ferroptosis and the action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 5. caymanchem.com [caymanchem.com]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Peroxidation Assay Using C11-BODIPY with Ferroptosis Suppressor Protein 1 (FSP1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of ferroptosis, a form of regulated cell death driven by iron-dependent accumulation of lipid hydroperoxides.[1][2] Ferroptosis is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][3] Ferroptosis Suppressor Protein 1 (FSP1), previously known as AIFM2, has been identified as a potent inhibitor of ferroptosis, acting independently of the canonical glutathione/GPX4 pathway.[4][5]
FSP1 confers resistance to ferroptosis by functioning as an NAD(P)H-dependent oxidoreductase.[6][7] It reduces coenzyme Q10 (CoQ10, ubiquinone) to its reduced form, ubiquinol (B23937) (CoQ10H2), which acts as a lipophilic radical-trapping antioxidant, thereby halting the propagation of lipid peroxidation within cellular membranes.[8][9] This protective mechanism makes FSP1 a critical target for therapeutic intervention, particularly in cancers that have developed resistance to conventional therapies.[3]
The C11-BODIPY™ 581/591 probe is a fluorescent lipid peroxidation sensor ideal for quantifying this process in live cells.[1] This ratiometric dye incorporates into cellular membranes and, upon oxidation by lipid peroxyl radicals, exhibits a distinct shift in its fluorescence emission from red (~590 nm) to green (~510 nm).[2][10] This spectral shift allows for a precise and quantitative measurement of lipid peroxidation, making it an excellent tool for assessing the activity of FSP1 and the efficacy of its inhibitors.
These application notes provide a detailed protocol for utilizing C11-BODIPY 581/591 to measure lipid peroxidation in the context of FSP1 activity, suitable for flow cytometry and fluorescence microscopy.
Principle of the Assay
The assay quantifies lipid peroxidation by measuring the fluorescence shift of the C11-BODIPY 581/591 probe.
-
Probe Incorporation: The lipophilic C11-BODIPY probe readily integrates into the lipid bilayers of live cells.
-
Basal State: In its native, reduced state, the probe fluoresces red (excitation/emission max ~581/591 nm) when excited by an appropriate light source.[1][10]
-
Oxidation: In the presence of lipid peroxyl radicals, the polyunsaturated butadienyl moiety of the C11-BODIPY probe is oxidized.[1]
-
Fluorescence Shift: This oxidation event causes a shift in the probe's fluorescence emission to the green spectrum (excitation/emission max ~488/510 nm).[1][10]
-
Ratiometric Analysis: The level of lipid peroxidation is determined by calculating the ratio of green to red fluorescence intensity. A higher green/red ratio indicates increased lipid peroxidation.[1]
-
Assessing FSP1 Activity: By comparing this ratio across different experimental conditions (e.g., FSP1 overexpression, knockout, or chemical inhibition), the role of FSP1 in suppressing lipid peroxidation can be quantitatively assessed. For instance, inhibition or knockout of FSP1 is expected to increase the green/red fluorescence ratio in cells challenged with a ferroptosis inducer like RSL3.[7][11]
Signaling Pathway and Experimental Workflow
FSP1-CoQ10 Signaling Pathway
The diagram below illustrates the mechanism by which FSP1 suppresses lipid peroxidation and ferroptosis.
Caption: FSP1 reduces CoQ10 to CoQ10H2, which inhibits ferroptosis by trapping lipid peroxyl radicals.
Experimental Workflow Diagram
The following diagram outlines the key steps of the experimental protocol.
Caption: Workflow for assessing lipid peroxidation using C11-BODIPY 581/591.
Detailed Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., HT-1080, H460)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
C11-BODIPY™ 581/591 (e.g., Invitrogen D3861)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
FSP1 inhibitor (e.g., iFSP1)[12]
-
Ferroptosis inhibitor (positive control, e.g., Ferrostatin-1)[12]
-
Trypsin-EDTA
-
Flow cytometry tubes or imaging plates/slides
Protocol 1: Lipid Peroxidation Analysis by Flow Cytometry
This protocol is adapted from methodologies found in several studies.[12][13][14]
-
Cell Seeding: Seed cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment:
-
Pre-treat cells with your compound of interest (e.g., an FSP1 inhibitor) for the desired duration (e.g., 1-24 hours).
-
Induce ferroptosis by adding a known inducer, such as RSL3 (e.g., 100-300 nM), for a specified time (e.g., 2-3 hours).[7][15] Include appropriate controls: vehicle (DMSO), inducer only, and inducer + Ferrostatin-1 (e.g., 2 µM) as a positive control for inhibition.[12]
-
-
C11-BODIPY Staining:
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells to obtain a single-cell suspension.
-
Neutralize trypsin with complete medium and transfer the suspension to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 300-500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation of the oxidized (green) form of the probe and a 561 nm laser for the reduced (red) form.
-
Collect green fluorescence in a detector appropriate for FITC (e.g., 510-530 nm bandpass filter) and red fluorescence in a detector for PE or similar fluorophores.
-
Record the mean fluorescence intensity (MFI) of the green channel for at least 10,000 events per sample. An increase in the green MFI indicates a higher level of lipid peroxidation.[11]
-
Protocol 2: Lipid Peroxidation Analysis by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Treatment: Perform treatments as described in Protocol 1, Step 2.
-
C11-BODIPY Staining: Stain cells as described in Protocol 1, Step 3. A nuclear counterstain like Hoechst 33342 can be co-incubated if desired.[17]
-
Washing: Wash cells twice with PBS or HBSS to remove excess dye.[17] Add fresh HBSS or imaging buffer to the cells.
-
Imaging:
-
Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets for green (e.g., FITC/GFP) and red (e.g., TRITC/RFP) fluorescence.
-
Acquire images for both channels from the same field of view for each condition. Maintain consistent acquisition settings (e.g., exposure time, laser power) across all samples.
-
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity for both the green and red channels within defined regions of interest (i.e., the cells).
-
Calculate the ratio of green to red intensity. An increase in this ratio signifies an elevation in lipid peroxidation.
-
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of different treatments on lipid peroxidation. The tables below provide examples of expected results when studying FSP1 function.
Table 1: Flow Cytometry Data - Mean Fluorescence Intensity (MFI) of Oxidized C11-BODIPY (Green Channel)
| Treatment Group | Description | Mean Green Fluorescence (MFI) ± SD | Fold Change vs. Control |
| Control | Vehicle (DMSO) only | 150 ± 15 | 1.0 |
| RSL3 | Ferroptosis Inducer (100 nM) | 850 ± 60 | 5.7 |
| RSL3 + iFSP1 | Inducer + FSP1 Inhibitor (1 µM) | 1650 ± 110 | 11.0 |
| RSL3 + Fer-1 | Inducer + Ferroptosis Inhibitor (2 µM) | 180 ± 20 | 1.2 |
| FSP1-KO + RSL3 | FSP1 Knockout Cells + Inducer | 1800 ± 130 | 12.0 |
| FSP1-OE + RSL3 | FSP1 Overexpressing Cells + Inducer | 350 ± 30 | 2.3 |
Data are representative. Actual values will vary by cell type and experimental conditions.
Interpretation:
-
RSL3 significantly increases lipid peroxidation compared to the vehicle control.
-
Inhibition of FSP1 (iFSP1) or knockout of FSP1 (FSP1-KO) synergistically enhances RSL3-induced lipid peroxidation, demonstrating FSP1's protective role.[11]
-
Overexpression of FSP1 (FSP1-OE) markedly reduces RSL3-induced lipid peroxidation, confirming its function as a ferroptosis suppressor.[9][15]
-
Ferrostatin-1 (Fer-1) , a known radical-trapping antioxidant, abolishes the RSL3-induced signal, validating the assay's specificity for lipid peroxidation.[13]
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence | Incomplete washing; dye precipitation | Increase the number of wash steps. Prepare fresh C11-BODIPY working solution and filter if necessary. |
| Weak signal | Low dye concentration; insufficient incubation time; low level of lipid peroxidation | Optimize C11-BODIPY concentration (1-10 µM) and incubation time (15-60 min). Use a higher concentration of the ferroptosis inducer or a positive control like cumene (B47948) hydroperoxide. |
| High cell death in control groups | Treatment is too harsh; cells are unhealthy | Reduce the concentration or duration of the treatment. Ensure cells are healthy and sub-confluent before starting the experiment. |
| Large variability between replicates | Inconsistent cell numbers; uneven dye loading; photobleaching | Ensure accurate cell seeding and handling. Protect samples from light during staining and imaging. Use a ratiometric approach (green/red) to normalize for dye loading variations. |
References
- 1. abpbio.com [abpbio.com]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 3. FSP1-mediated ferroptosis in cancer: from mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma-activated medium induces ferroptosis by depleting FSP1 in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLC7A11 protects luminal A breast cancer cells against ferroptosis induced by CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
viFSP1 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and use of viFSP1 in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is highly soluble in DMSO. A stock solution can be prepared at a concentration of up to 50 mg/mL (150.88 mM)[1]. For optimal results, it is recommended to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture[1].
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. Sonication may be required to fully dissolve the compound[1]. Please refer to the "Protocols" section for a detailed step-by-step guide.
Q3: Is this compound soluble in cell culture media?
A3: this compound has low solubility in aqueous solutions, including cell culture media. Direct dissolution in media is not recommended. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How do I prepare a working solution of this compound for my cell culture experiments?
A4: To prepare a working solution, the concentrated DMSO stock of this compound should be serially diluted in your cell culture medium to the desired final concentration. It is crucial to mix thoroughly after each dilution step to minimize precipitation. For a detailed workflow, please see the "Protocols" section.
Q5: What is the recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects on many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound is not dissolving in DMSO. | 1. The DMSO may have absorbed moisture. 2. Insufficient mixing. | 1. Use a fresh, unopened vial of anhydrous, high-purity DMSO[1]. 2. Gently warm the solution and/or use sonication to aid dissolution[1]. |
| Precipitation occurs after diluting the DMSO stock in cell culture media. | 1. The aqueous solubility limit of this compound has been exceeded. 2. Inadequate mixing during dilution. | 1. Ensure the final concentration of this compound in the media is within a range that supports its solubility. 2. Add the this compound stock solution to the media while vortexing or gently mixing to ensure rapid and even dispersion. 3. Prepare fresh dilutions immediately before use. |
| Cells in the vehicle control group are showing signs of toxicity. | 1. The final DMSO concentration is too high for your specific cell line. | 1. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cells. 2. Reduce the final DMSO concentration in all experimental conditions to a non-toxic level (ideally ≤0.1%). |
| No ferroptotic effect is observed with this compound treatment. | 1. The cell line may not be dependent on the FSP1 pathway for ferroptosis resistance. 2. The concentration of this compound is too low or the incubation time is too short. 3. The this compound stock solution has degraded. | 1. Consider using cell lines known to be sensitive to FSP1 inhibition or co-treatment with a GPX4 inhibitor like RSL3 to synergistically enhance ferroptosis[2]. 2. Perform a dose-response and time-course experiment to determine the optimal experimental conditions. A concentration of 10 μM for 3-24 hours has been shown to be effective in some cell lines[1][3]. 3. Prepare fresh stock solutions and store them properly. In solvent, this compound is stable for up to 6 months at -80°C and 1 month at -20°C[1]. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 mg/mL | 150.88 mM | Sonication may be needed. Use of anhydrous DMSO is recommended[1]. |
| Acetonitrile | Soluble | Not specified | [4] |
| Chloroform | Soluble | Not specified | [4] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mg) | Mass of this compound (for 5 mg) | Mass of this compound (for 10 mg) |
| 1 mM | 3.0176 mL | 15.0880 mL | 30.1759 mL |
| 5 mM | 0.6035 mL | 3.0176 mL | 6.0352 mL |
| 10 mM | 0.3018 mL | 1.5088 mL | 3.0176 mL |
| Data derived from MedchemExpress product information[1]. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder, MW: 331.39 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mM.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 50 mM stock, you can perform a 1:5000 dilution.
-
During dilution, add the this compound stock solution dropwise to the cell culture medium while gently vortexing to ensure rapid and uniform mixing. This helps to prevent precipitation.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
Diagrams
Caption: FSP1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing a this compound working solution.
References
Technical Support Center: Improving viFSP1 Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of viFSP1 in aqueous solutions. Our aim is to offer practical guidance for your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound (Versatile Inhibitor of Ferroptosis Suppressor Protein 1) is a species-independent inhibitor of FSP1.[1][2][3] It is a small molecule with a molecular weight of 331.4 g/mol and a chemical formula of C₁₆H₁₇N₃O₃S.[4] Due to its chemical structure, which includes thiazole (B1198619) and pyrrolone rings, it is a hydrophobic compound.[4][5][6]
Q2: What is the known solubility of this compound?
A2: this compound is soluble in organic solvents such as acetonitrile (B52724) and chloroform.[4] It is poorly soluble in aqueous solutions.[7][8] For biological assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[9][10] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent moisture condensation.
Q4: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds like this compound.[11] This occurs when the concentration of this compound exceeds its solubility limit in the final solution. The final concentration of DMSO is often too low to maintain its solubility.[11] Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Q5: What are the potential degradation pathways for this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Stock or Working Solutions
Precipitation can lead to inaccurate dosing and inconsistent experimental results.[17] The following workflow can help you troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of this compound Activity in Experiments
A decrease in the expected biological effect of this compound could be due to its degradation in the experimental setup.
Caption: Troubleshooting workflow for loss of this compound activity.
Data Presentation
Table 1: Solubility and Formulation of this compound
| Property | Value/Recommendation | Reference(s) |
| Molecular Weight | 331.4 g/mol | [4] |
| Chemical Formula | C₁₆H₁₇N₃O₃S | [4] |
| Solubility | Soluble in Acetonitrile and Chloroform. Poorly soluble in water. | [4] |
| Stock Solution | ≥ 10 mM in anhydrous DMSO | [1][9] |
| Storage | Solid: -20°C for ≥ 4 years. DMSO Stock: -20°C for up to 1 month, or -80°C for up to 6 months. | [4] |
| In Vivo Formulation | A clear solution of 2.5 mg/mL can be achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [1] |
Table 2: Recommended Starting Conditions for Buffer Optimization to Improve this compound Stability
| Parameter | Starting Condition | Rationale |
| pH | 6.0 - 7.5 | Many organic molecules are more stable in a slightly acidic to neutral pH range.[16] |
| Buffer System | Phosphate, Citrate, or HEPES | Commonly used biological buffers.[18] Test different buffer species as they can impact compound stability.[19] |
| Co-solvents | 0.5% - 2% (v/v) DMSO, 5% - 20% (v/v) PEG300 | To increase the solubility of this compound in the aqueous buffer.[20][21][22] |
| Surfactants | 0.01% - 0.1% (v/v) Tween-80 or Polysorbate 80 | To prevent aggregation and improve wetting.[1][10] |
| Antioxidants | 0.01% - 0.1% (w/v) Ascorbic Acid or BHT | To mitigate potential oxidative degradation. |
| Storage Temperature | 4°C, protected from light | Lower temperatures generally slow down degradation kinetics.[9] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound in different buffer formulations over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 3. amsbio.com [amsbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mcneill-group.org [mcneill-group.org]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
potential off-target effects of viFSP1 at high concentrations
Welcome to the technical support center for viFSP1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] Its primary on-target effect is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3] this compound achieves this by directly targeting the highly conserved NAD(P)H binding pocket of FSP1, thereby inhibiting its ability to reduce coenzyme Q10 (CoQ10) and suppress lipid peroxidation.[1][3][4]
Q2: Are there known off-target effects for FSP1 inhibitors?
A2: The first-generation FSP1 inhibitor, iFSP1, was reported to have off-target effects at high concentrations and was not suitable for in vivo studies.[5][6][7] Newer generation inhibitors, such as this compound and icFSP1, have been developed to have improved specificity. For instance, icFSP1 has been shown to be a selective FSP1 inhibitor without significant off-target effects at higher concentrations compared to iFSP1.[8][9] While this compound is designed for high specificity, it is crucial to experimentally verify its off-target profile in your specific model system, especially when using high concentrations.
Q3: What are the potential consequences of off-target effects of a small molecule inhibitor like this compound?
A3: Off-target effects can lead to a variety of unintended biological consequences, including:
-
Misinterpretation of experimental results: Attributing a phenotypic effect to the inhibition of FSP1 when it is, in fact, caused by the modulation of an unrelated protein.
-
Cellular toxicity: High concentrations of a compound may inhibit essential cellular machinery, leading to apoptosis, necrosis, or cell cycle arrest, independent of ferroptosis.
-
Activation or inhibition of signaling pathways: A compound could interact with other kinases or enzymes, leading to the modulation of pathways unrelated to FSP1 and ferroptosis.
Q4: How can I determine if the observed effects in my experiment are due to on-target FSP1 inhibition or off-target effects?
A4: A key validation step is to perform a rescue experiment. The cytotoxic effects of this compound should be reversible by the addition of ferroptosis inhibitors like Liproxstatin-1 or Ferrostatin-1.[10] If these inhibitors do not rescue the phenotype, it may suggest the involvement of off-target effects. Additionally, genetic knockdown or knockout of FSP1 should phenocopy the effects of this compound treatment. If the phenotype is still observed in FSP1-null cells upon this compound treatment, it strongly indicates off-target activity.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death at high concentrations of this compound, not rescued by ferroptosis inhibitors.
Possible Cause: Potential off-target cytotoxic effects.
Troubleshooting Steps:
-
Dose-Response Curve with and without Ferroptosis Inhibitor:
-
Treat your cells with a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM).
-
For each concentration, have a parallel treatment group that includes a ferroptosis inhibitor (e.g., 1 µM Liproxstatin-1).
-
Expected Outcome: At lower concentrations, the cell death induced by this compound should be significantly rescued by the ferroptosis inhibitor. At higher concentrations, if off-target effects are present, you may observe a level of cell death that is not rescued.
-
-
Assess Markers of Different Cell Death Pathways:
-
At high concentrations of this compound, analyze markers for apoptosis (e.g., cleaved caspase-3) and necroptosis (e.g., MLKL phosphorylation) to determine if other cell death pathways are being activated.
-
Issue 2: Inconsistent results or phenotypes that do not align with the known function of FSP1.
Possible Cause: Off-target effects on other cellular proteins, such as kinases.
Troubleshooting Steps:
-
Kinase Selectivity Profiling:
-
Submit this compound for a kinase selectivity screen against a broad panel of human kinases. This will identify potential off-target kinase interactions. (See Experimental Protocol 1 ).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Perform CETSA to confirm the engagement of this compound with FSP1 in your cellular model. A proteome-wide CETSA coupled with mass spectrometry can also identify other proteins that are stabilized by this compound, indicating potential off-target binding. (See Experimental Protocol 2 ).
-
-
Chemical Proteomics (Kinobeads):
Quantitative Data Summary
The following tables provide illustrative data that one might expect from experiments investigating the off-target effects of this compound.
Table 1: Dose-Response of this compound on Cell Viability with and without Liproxstatin-1 Rescue
| This compound Concentration (µM) | Cell Viability (%) | Cell Viability with 1 µM Liproxstatin-1 (%) |
| 0 (Control) | 100 | 100 |
| 0.1 | 85 | 98 |
| 1 | 55 | 95 |
| 10 | 25 | 70 |
| 25 | 10 | 35 |
| 50 | 5 | 15 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Illustrative Kinase Selectivity Profile for this compound at 10 µM
| Kinase | Inhibition (%) |
| FSP1 (On-Target) | 98 |
| Kinase A (Off-Target) | 75 |
| Kinase B (Off-Target) | 62 |
| Kinase C | 15 |
| Kinase D | 8 |
| ... (Panel of >100 kinases) | <10 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Experimental Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a panel of purified human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-dose screen, a final concentration of 1 µM and 10 µM is typically used. For dose-response analysis, prepare a serial dilution series.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases. The panel should ideally cover a broad representation of the human kinome.
-
Assay Principle: The assay is typically based on measuring the amount of ATP consumed or the phosphorylation of a substrate peptide. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reaction Setup:
-
In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Add this compound at the desired concentration. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Add the detection reagent (e.g., a luciferase/luciferin mixture to detect remaining ATP).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for this compound compared to the DMSO control.
-
For dose-response experiments, calculate the IC50 value for each inhibited kinase.
-
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to FSP1 within intact cells and to identify potential off-target binders.
Methodology:
-
Cell Treatment:
-
Culture your cells of interest to a sufficient density.
-
Treat the cells with this compound at a high concentration (e.g., 25 µM) or with a DMSO vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Detection (Western Blotting):
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for FSP1.
-
Also, probe for a loading control protein that is not expected to be affected by the treatment.
-
-
Data Analysis:
-
Quantify the band intensities for FSP1 at each temperature for both the this compound-treated and DMSO-treated samples.
-
Plot the relative amount of soluble FSP1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
-
Proteome-Wide CETSA (Optional):
-
For a broader off-target analysis, the soluble fractions can be analyzed by quantitative mass spectrometry to identify all proteins that are thermally stabilized by this compound.[13]
-
Visualizations
Caption: FSP1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected this compound effects.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 3. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: TK-1 Protocol [promega.jp]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with viFSP1
Welcome to the technical support center for viFSP1, a versatile and species-independent inhibitor of Ferroptosis Suppressor Protein-1 (FSP1). This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Ferroptosis Suppressor Protein-1 (FSP1).[1] It functions by directly targeting the highly conserved NAD(P)H binding pocket of FSP1, thereby inhibiting its ability to reduce coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[2][3] This disruption of the FSP1-CoQ10-NAD(P)H pathway leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death called ferroptosis.[1][4] this compound is notable for its species-independent activity, making it effective against both human and murine FSP1.[1][4]
Q2: In which experimental systems can this compound be used?
A2: this compound is designed for in vitro studies in cell culture. It has been shown to be effective in a variety of human and murine cancer cell lines.[4][5] It is often used in cell lines that exhibit resistance to ferroptosis inducers targeting the GPX4 pathway, as FSP1 acts as a parallel ferroptosis suppression system.[2][4][6] For instance, it can be used to sensitize cancer cells to ferroptosis, especially when used in combination with GPX4 inhibitors like RSL3.[4][5][7]
Q3: How should I prepare and store this compound?
A3: For detailed instructions on preparing a stock solution, it is crucial to consult the manufacturer's datasheet that accompanies the specific product lot you have purchased. Generally, this compound is dissolved in a solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles to ensure the integrity of the compound.
Q4: What are the key hallmarks of ferroptosis that I should measure after treatment with this compound?
A4: The primary hallmark of ferroptosis is the iron-dependent accumulation of lipid reactive oxygen species (ROS).[8][9][10] Key indicators to measure after this compound treatment include:
-
Increased lipid peroxidation: This can be quantified using fluorescent probes like C11-BODIPY 581/591.[3][4][11]
-
Decreased cell viability: This can be assessed using various cell death assays.[3][4]
-
Rescue by ferroptosis inhibitors: The cell death induced by this compound should be preventable by co-treatment with specific ferroptosis inhibitors like ferrostatin-1 (Fer-1) or liproxstatin-1 (B1674854) (Lip-1).[4][5]
Troubleshooting Inconsistent Results
Inconsistent results in cell-based assays are a common challenge. This section addresses specific issues you may encounter when working with this compound.
Problem 1: High Variability in Cell Viability Assays Between Replicates
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate media components and affect cell health and drug efficacy.
-
Solution: To minimize this, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.
-
-
Possible Cause 3: Inconsistent Drug Concentration. Pipetting errors during serial dilutions or when adding the compound to the wells can lead to significant variability.
-
Solution: Ensure your pipettes are properly calibrated. When preparing dilutions, mix thoroughly at each step. When adding this compound to the wells, ensure the pipette tip is below the surface of the media to avoid loss of the compound on the well wall.
-
Problem 2: Lower-than-Expected Cell Death or No Effect
-
Possible Cause 1: Low FSP1 Expression in the Cell Line. The efficacy of this compound is dependent on the target protein, FSP1. Cell lines with low or no FSP1 expression will be less sensitive to its effects.[12][13]
-
Possible Cause 2: Suboptimal Drug Concentration or Incubation Time. The effective concentration and treatment duration can vary significantly between different cell lines.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration (EC50) and incubation time for your specific cell line. A typical starting point for this compound concentration is in the low micromolar range, with incubation times ranging from 24 to 72 hours.[4][5]
-
-
Possible Cause 3: Compound Degradation. Improper storage or handling of the this compound stock solution can lead to a loss of activity.
-
Solution: Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Store at the recommended temperature (-20°C or -80°C) and protect from light.
-
Problem 3: Inconsistent Lipid Peroxidation Measurements
-
Possible Cause 1: Issues with C11-BODIPY 581/591 Staining. This dye is sensitive to light and oxidation.
-
Possible Cause 2: Cell Detachment. During the staining and washing steps, dead or dying cells may detach, leading to an underestimation of lipid peroxidation.
-
Solution: Handle the cells gently during washing steps. If using flow cytometry, collect both the supernatant and the adherent cells to ensure all cells are included in the analysis.
-
-
Possible Cause 3: Signal from Other Forms of Cell Death. While lipid peroxidation is a hallmark of ferroptosis, other cell death pathways can also involve ROS production.
-
Solution: To confirm that the observed lipid peroxidation is due to ferroptosis, include a rescue condition with a specific ferroptosis inhibitor like liproxstatin-1 or ferrostatin-1.[4] A reduction in the C11-BODIPY signal in the presence of these inhibitors confirms a ferroptosis-specific effect.
-
Quantitative Data Summary
The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line and the experimental context. The table below summarizes reported EC50 values for this compound and its analogs in Pfa1 Gpx4-KO cells overexpressing FSP1 from different species.
| Compound | FSP1 Species | EC50 (µM) |
| This compound | Human | 0.17 |
| Mouse | 0.18 | |
| Analog 1 | Human | 0.15 |
| Mouse | 0.14 | |
| Analog 2 | Human | 0.32 |
| Mouse | 0.28 | |
| Analog 3 | Human | 0.11 |
| Mouse | 0.12 | |
| Analog 4 | Human | > 10 |
| Mouse | > 10 |
Data adapted from Nakamura T et al., Nat Struct Mol Biol, 2023.[4] Note that these values were determined in a specific engineered cell line and should be used as a reference. It is crucial to determine the EC50 in your own experimental system.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes a method to assess cell viability after this compound treatment using a fluorescent dead-cell stain.
Materials:
-
Cells of interest (e.g., H460, A375)
-
This compound
-
GPX4 inhibitor (e.g., RSL3, optional for synergistic studies)
-
Ferroptosis inhibitor (e.g., Liproxstatin-1, for rescue experiments)
-
Complete cell culture medium
-
96-well or 384-well black, clear-bottom plates
-
SYTOX Green nucleic acid stain
-
Live-cell imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density optimized for your cell line to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare solutions for your controls: vehicle control (e.g., DMSO), positive control (e.g., RSL3), and rescue condition (this compound + Liproxstatin-1).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.
-
Staining: Add SYTOX Green to all wells at a final concentration that does not impact cell viability.
-
Incubation and Imaging: Incubate the plate in a live-cell imaging system for 24-72 hours. Acquire images at regular intervals. Alternatively, read the fluorescence at the endpoint using a plate reader.
-
Data Analysis: Quantify the number of SYTOX Green-positive (dead) cells and normalize to the total number of cells (if using a nuclear counterstain like Hoechst) or to the vehicle control. Calculate the percentage of cell death and plot dose-response curves to determine the EC50 value.[3][14]
Protocol 2: Lipid Peroxidation Assay
This protocol details the measurement of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
12-well plates
-
C11-BODIPY 581/591
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentration and for the appropriate duration (typically a shorter incubation of 3-6 hours is sufficient to see an effect).[4]
-
Dye Loading: During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the medium at a final concentration of 1-5 µM. Incubate at 37°C, protected from light.[3][4]
-
Cell Harvesting: Wash the cells once with PBS. Harvest the cells by trypsinization.
-
Resuspension: Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the cells immediately on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green fluorescence signal indicates lipid peroxidation.[3]
-
Data Analysis: Quantify the median fluorescence intensity in the green channel. Compare the signal from this compound-treated cells to the vehicle control.
Visual Guides
FSP1 Signaling Pathway and this compound Inhibition
Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis.
Experimental Workflow for this compound
Caption: A typical experimental workflow for characterizing the effects of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 7. Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FSP1 confers ferroptosis resistance in KEAP1 mutant non-small cell lung carcinoma in NRF2-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing viFSP1 Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing viFSP1, a species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). Our goal is to help you optimize your experimental conditions, particularly incubation time, for maximum efficacy in inducing ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct inhibitor of FSP1. It functions by targeting the highly conserved NAD(P)H binding pocket of FSP1.[1][2] By inhibiting FSP1, this compound prevents the reduction of coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol. This disruption of the FSP1-CoQ10-NAD(P)H pathway leads to an accumulation of lipid peroxides and ultimately induces a form of regulated cell death called ferroptosis.[3][4]
Q2: What is a typical starting concentration and incubation time for this compound?
A2: A common starting concentration for this compound in cell-based assays is around 10 µM.[2] However, the optimal concentration can vary depending on the cell line's sensitivity and FSP1 expression levels. Incubation times reported in the literature range from 3 to 72 hours. For initial experiments, a time course of 24, 48, and 72 hours is recommended to determine the optimal window for your specific cell line and experimental endpoint.[5][6]
Q3: Why am I not observing significant cell death after this compound treatment?
A3: Several factors could contribute to a lack of significant cell death:
-
Suboptimal Incubation Time: The kinetics of ferroptosis induction can vary between cell lines. It is crucial to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal incubation period.
-
Low FSP1 Expression: Cell lines with low endogenous FSP1 expression may be less dependent on this pathway for protection against ferroptosis and therefore less sensitive to this compound. Consider verifying FSP1 expression levels in your cell line via Western blot or qPCR.
-
Redundant Ferroptosis Suppression Pathways: Cells may utilize other pathways to suppress ferroptosis, such as the GPX4 pathway. Co-treatment with a GPX4 inhibitor, like RSL3, can synergistically enhance ferroptosis induction in some cell lines.[5][6]
-
Inhibitor Inactivity: Ensure proper storage and handling of the this compound compound to maintain its activity.
Q4: Can I use this compound in combination with other ferroptosis inducers?
A4: Yes, combining this compound with other ferroptosis inducers, particularly those targeting the GPX4 pathway (e.g., RSL3), has been shown to have a synergistic effect in inducing cell death in various cancer cell lines.[5][6] This approach can be particularly effective in overcoming resistance to single-agent ferroptosis inducers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. Use calibrated pipettes and be consistent with your technique. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low potency (high EC50 value) | Short incubation time, low FSP1 expression in the cell line, or rapid metabolism of the compound. | Perform a time-course experiment to ensure you are capturing the optimal treatment window. Confirm FSP1 expression in your cell model. Consider a co-treatment strategy with a GPX4 inhibitor like RSL3. |
| Cell death is not rescued by ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) | The observed cell death may not be due to ferroptosis, or the concentration of the rescue agent is insufficient. | Confirm that the observed cell death is indeed ferroptosis by including a positive control for ferroptosis rescue. Titrate the concentration of the ferroptosis inhibitor to ensure it is used at an effective dose. The cell death induced by this compound should be rescued by ferroptosis inhibitors.[5] |
| Inconsistent results across experiments | Variation in cell passage number, confluency at the time of treatment, or reagent quality. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the start of each experiment. Ensure all reagents, including cell culture media and this compound, are of high quality and stored correctly. |
Data Presentation
Table 1: Summary of this compound Incubation Times and Effects in Various Cell Lines
| Cell Line | Incubation Time | Assay | Observed Effect | Reference |
| Pfa1 Gpx4-KO + mouse/human FSP1 | 3-24 hours | Lipid Peroxidation/Cell Death | Significant lipid peroxidation and ferroptotic cell death at 10 µM. | [2] |
| Pfa1 Gpx4-KO + mouse/human FSP1 | 24 hours | Cell Viability / LDH Release | Decreased cell viability and increased LDH release. | [5] |
| Murine and Human Cancer Cell Lines | 24 hours | Cell Viability | Varied sensitivity to this compound, often enhanced with RSL3 co-treatment. | [5] |
| Pfa1 Gpx4-KO + FSP1 mutants | 48 hours | Cell Viability | Determination of EC50 values and assessment of resistance/sensitivity. | [5][6] |
| 4T1, B16F10, A375, H460 | 48 hours | Cell Viability | Synergistic cell death observed with this compound and RSL3 co-treatment. | [5][6] |
| SW620 WT and GPX4-KO | 48 hours | Cell Viability | Increased sensitivity in GPX4-KO cells. | [5] |
| 786-O and Rat1 | 48 hours | Cell Viability | Synergistic effects with RSL3. | [6] |
Experimental Protocols
Detailed Protocol: Cell Viability Assay for this compound
This protocol describes a cell viability assay to determine the effect of this compound using a fluorescent dead-cell stain like SYTOX Green.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYTOX Green nucleic acid stain
-
Ferrostatin-1 (optional, as a ferroptosis rescue control)
-
RSL3 (optional, for co-treatment studies)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach over-confluency during the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Positive control for cell death (optional).
-
Rescue control: co-treatment with this compound and Ferrostatin-1 (e.g., 1 µM).
-
Co-treatment (optional): treatment with this compound and RSL3.
-
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound and controls.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
-
Cell Death Staining and Measurement:
-
Prepare a working solution of SYTOX Green in PBS or culture medium according to the manufacturer's instructions.
-
Add the SYTOX Green solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~504 nm excitation and ~523 nm emission for SYTOX Green).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence signal of treated wells to the vehicle control to calculate the percentage of cell death.
-
Plot the percentage of cell death against the log of the this compound concentration to determine the EC50 value.
-
Mandatory Visualization
Caption: FSP1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to prevent viFSP1 precipitation in stock solutions
Welcome to the technical support center for viFSP1, a species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation of this compound in stock solutions and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a versatile and species-independent small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3][4] It functions by directly targeting the highly conserved NAD(P)H binding pocket of FSP1.[1][4][5] By inhibiting FSP1, this compound can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, in FSP1-dependent cells.[1][3][4] This makes it a valuable tool for research in areas such as cancer biology.[1][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1] Acetonitrile and chloroform (B151607) are also listed as solvents in which this compound is soluble.[2] For in vivo experiments, co-solvents are often required to maintain solubility in aqueous environments.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, this compound stock solutions should be stored at -20°C.[2] MedChemExpress suggests using the solution within one month when stored at -20°C.[1] Cayman Chemical indicates a stability of at least four years at -20°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Issue 1: this compound powder does not fully dissolve when preparing the initial stock solution.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be incomplete.
-
Solution:
Issue 2: The this compound stock solution appears cloudy or contains crystals after a freeze-thaw cycle.
-
Possible Cause: The compound may have come out of solution at low temperatures. This is a common occurrence for compounds stored at their solubility limit.
-
Solution:
-
Before use, allow the vial to equilibrate to room temperature.
-
Gently warm the solution and vortex or sonicate it until the precipitate has completely redissolved.[1]
-
Always visually inspect the solution to ensure it is clear before making dilutions for your experiments.
-
Issue 3: Precipitation occurs immediately upon diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS).
-
Possible Cause: This phenomenon, known as "solvent-shifting" or "antisolvent precipitation," occurs because this compound is significantly less soluble in aqueous solutions compared to DMSO. The rapid change in the solvent environment causes the compound to crash out of solution.
-
Solution:
-
Use Co-solvents for Working Solutions: For many experimental settings, especially in vivo studies, a co-solvent system is necessary to maintain solubility. A common protocol involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a gradual, stepwise dilution. This can help to keep the compound in solution.
-
Rapid Mixing: Add the DMSO stock solution directly to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing. This avoids localized high concentrations that can trigger precipitation.
-
Pre-warmed Media: Using pre-warmed (e.g., 37°C) aqueous media can sometimes improve solubility upon dilution.
-
Data Presentation: this compound Solubility and Storage
| Parameter | Recommendation | Source(s) |
| Recommended Solvents | DMSO, Acetonitrile, Chloroform | [1][2] |
| Stock Solution Storage | -20°C | [1][2] |
| Long-Term Stability | ≥ 4 years at -20°C | [2] |
| Short-Term Storage | Use within 1 month at -20°C | [1] |
| Max Solubility (in vivo) | 2.5 mg/mL (7.54 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Max Solubility (in vivo) | 2.5 mg/mL (7.54 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
Experimental Protocols: Preparing this compound Solutions
Protocol 1: Preparation of a 2.5 mg/mL this compound Working Solution with Co-solvents [1]
This protocol is suitable for achieving a clear working solution for in vivo experiments.
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved, using warming or sonication if necessary.
-
Add Co-solvents Sequentially: For a 1 mL final working solution, follow these steps: a. To 400 µL of PEG300, add 100 µL of your 25 mg/mL DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL.
-
Final Concentration: This procedure yields a 2.5 mg/mL clear solution of this compound. If precipitation occurs during preparation, brief sonication may be required.
Note: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 5. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing viFSP1 Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the use of virally-delivered Ferroptosis Suppressor Protein 1 (viFSP1) in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is FSP1 and what is its mechanism of action?
Ferroptosis Suppressor Protein 1 (FSP1), previously known as AIFM2, is a key protein that protects cells from a form of regulated cell death called ferroptosis.[1] Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, which damages cell membranes.[1] FSP1 functions independently of the primary ferroptosis regulator, GPX4.[2] Its main role is to act as an oxidoreductase. FSP1 reduces Coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which then neutralizes lipid peroxyl radicals that would otherwise cause damage.[1][2][3] This process consumes NAD(P)H and helps maintain the integrity of cell membranes, thus suppressing ferroptosis.[1][2]
Q2: What does "this compound" refer to and why would it be used?
"this compound" refers to the delivery of the FSP1 gene into cells using a viral vector, such as a lentivirus or adeno-associated virus (AAV). This technique is used to induce or enhance the expression of FSP1 in target cells. Researchers use this compound to study the mechanisms of ferroptosis, explore its role in various diseases, and investigate FSP1 as a potential therapeutic target, particularly in cancer where it can contribute to therapy resistance.[2][4]
Q3: Why can this compound be toxic to non-cancerous cell lines?
Toxicity from this compound in non-cancerous cells can arise from several sources:
-
Viral Vector Toxicity: The viral particles themselves can trigger an immune response or cause cellular stress, especially at high concentrations (high Multiplicity of Infection, or MOI).[5][6] The envelope proteins of some viral vectors, like the common VSV-G, can also be cytotoxic.[7]
-
Overexpression Toxicity: Overexpressing any protein, including FSP1, can place a metabolic burden on the cell, disrupt normal cellular processes, or lead to off-target effects. While FSP1 is protective against ferroptosis, its excessive and prolonged expression may have unintended consequences.
-
Transduction Reagent Toxicity: Reagents used to enhance viral transduction, such as Polybrene®, can be toxic to certain cell types.[6][8]
-
Contaminants: Preparations of viral vectors can sometimes contain impurities from the production process, such as endotoxins from plasmid DNA, which can be cytotoxic.[6]
Q4: Are there non-cancerous cell lines that are particularly sensitive to viral transduction?
Yes, sensitivity to viral transduction and its associated toxicity is highly cell-type dependent. For example, primary cells and stem cells are often more sensitive than immortalized cell lines like HEK293T. Immune cells can also be challenging to transduce efficiently without affecting their viability and function.[5] It is crucial to empirically determine the optimal transduction conditions for each specific cell line.[9]
Q5: What are the initial steps to take to minimize toxicity?
The first step is to optimize the Multiplicity of Infection (MOI).[5][8] This involves performing a pilot experiment with a range of viral vector concentrations to find the lowest possible dose that still provides the desired level of FSP1 expression. Using a reporter virus (e.g., expressing GFP) can help determine transduction efficiency without needing to measure FSP1 expression directly at this stage.[9] Additionally, ensuring the target cells are healthy, in a logarithmic growth phase, and plated at an optimal confluency (typically 50-70%) is critical for their resilience to the stress of transduction.[9][10]
FSP1 Signaling Pathway
The diagram below illustrates the primary mechanism by which FSP1 suppresses ferroptosis.
Caption: FSP1 reduces CoQ10 to ubiquinol, which neutralizes lipid radicals.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, focusing on unexpected cell death or toxicity.
Issue 1: High levels of cell death observed 24-72 hours post-transduction.
| Potential Cause | Recommended Solution |
| Multiplicity of Infection (MOI) is too high. | Titrate the Virus: Perform a dose-response experiment using a range of MOIs to determine the lowest concentration that achieves sufficient FSP1 expression while maintaining high cell viability.[5][8] |
| Transduction enhancer (e.g., Polybrene) toxicity. | Optimize Enhancer Concentration: Determine the optimal concentration for your cell type (usually 1–8µg/ml).[9] Test alternative enhancers or transduction methods like spinoculation, which can improve efficiency without chemical enhancers.[5] |
| Prolonged exposure to viral particles. | Reduce Incubation Time: Limit the exposure of cells to the virus-containing medium. Change to fresh growth media 4 to 24 hours after initial transduction.[9] |
| Poor quality viral stock. | Purify and Concentrate Virus: Use methods like ultracentrifugation to concentrate your virus and remove impurities from the supernatant.[11][12] Ensure the stock was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[11][13] |
| Target cells are unhealthy or at incorrect confluency. | Optimize Cell Culture Conditions: Ensure cells are healthy, free from contamination (especially mycoplasma), and plated at an optimal confluency (50-70%) before transduction.[9][10] Over- or under-confluent cells are more susceptible to stress.[9] |
Issue 2: Inconsistent FSP1 expression and variable toxicity between experiments.
| Potential Cause | Recommended Solution |
| Inaccurate viral titer. | Use a Functional Titer: Different titration methods (e.g., p24 ELISA vs. qPCR vs. functional assay) can yield different results.[13] Use a functional titration method (e.g., transducing with serial dilutions and counting fluorescent cells or colonies) for the most accurate measure of infectious particles.[10] |
| Variability in cell passage number or health. | Standardize Cell Culture: Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination. Discard cells that are growing poorly or show abnormal morphology. |
| Instability of the viral vector plasmid. | Use Appropriate Bacterial Strains: When amplifying lentiviral plasmids, use bacterial strains designed to minimize recombination between the LTRs, such as NEB Stable® or Stbl3™.[14] |
| Degradation of viral stock. | Proper Storage and Handling: Aliquot viral stocks into single-use volumes to avoid repeated freeze-thaw cycles, which can reduce viral titer by 5-50% per cycle.[11] Store at -80°C for long-term use.[9] |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal MOI and Polybrene Concentration
This protocol uses a fluorescent reporter virus (e.g., Lenti-GFP) to easily quantify transduction efficiency and assess cytotoxicity simultaneously.
-
Cell Seeding: Seed your target non-cancerous cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Prepare Dilutions:
-
Prepare serial dilutions of your Lenti-GFP viral stock.
-
Prepare a range of Polybrene concentrations (e.g., 0, 2, 4, 6, 8 µg/mL).
-
-
Transduction:
-
On the day of transduction, replace the medium in each well with fresh medium containing a specific Polybrene concentration.
-
Add different amounts of the Lenti-GFP virus to the wells to test a range of MOIs (e.g., 0, 1, 5, 10, 20).
-
Include "cells only" and "Polybrene only" controls.
-
-
Incubation: Incubate the cells for 12-24 hours. After incubation, replace the virus-containing medium with fresh, complete growth medium.[9]
-
Analysis (48-72 hours post-transduction):
-
Toxicity Assessment: Examine the cells under a microscope for signs of stress or death (e.g., rounding, detachment). Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or Trypan Blue exclusion).
-
Efficiency Assessment: Determine the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
-
Selection: Choose the lowest MOI and Polybrene concentration that gives satisfactory transduction efficiency with minimal impact on cell viability.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the toxicity of this compound.
Caption: Workflow for optimizing this compound transduction to minimize toxicity.
Troubleshooting Decision Tree
Use this logic tree to diagnose and solve toxicity issues during your experiments.
Caption: A decision tree for troubleshooting this compound-induced cytotoxicity.
References
- 1. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASSESSMENT, AND STREAMLINED PREPARATION OF LOW CYTOTOXICITY LENTIVIRAL VECTORS FOR MOBILIZED HUMAN HEMATOPOIETIC STEM CELL TRANSDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 10. go.zageno.com [go.zageno.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Viral Titrations | VectorBuilder [en.vectorbuilder.com]
- 14. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Managing viFSP1 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the experimental Ferroptosis Suppressor Protein 1 (FSP1) inhibitor, viFSP1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental small molecule inhibitor designed to target Ferroptosis Suppressor Protein 1 (FSP1). FSP1 functions as a key component of a non-mitochondrial antioxidant system that operates in parallel to the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway. Specifically, FSP1 reduces coenzyme Q10 (CoQ10), which in turn traps lipid peroxyl radicals, thereby suppressing the iron-dependent form of programmed cell death known as ferroptosis. By inhibiting FSP1, this compound aims to block this protective mechanism, leading to an accumulation of lipid peroxides and inducing ferroptosis in cancer cells.
Q2: We are observing a gradual loss of sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to FSP1 inhibition can arise from several molecular alterations. The primary suspected mechanisms include:
-
Upregulation of parallel antioxidant pathways: Cancer cells may compensate for FSP1 inhibition by increasing the expression or activity of the GPX4 pathway. This includes elevated levels of glutathione (GSH) or GPX4 itself.
-
Metabolic reprogramming: Alterations in lipid metabolism can reduce the pool of polyunsaturated fatty acids (PUFAs), which are the primary substrates for lipid peroxidation, thus decreasing the cell's susceptibility to ferroptosis.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target modification: Although less common for small molecule inhibitors, mutations in the AIFM2 gene (which codes for FSP1) could alter the drug-binding site, preventing this compound from effectively inhibiting the protein.
Q3: Can we combine this compound with other therapeutic agents to overcome resistance?
A3: Yes, combination therapy is a promising strategy. Based on the known resistance mechanisms, rational combinations include:
-
GPX4 Inhibitors: Co-treatment with a GPX4 inhibitor (e.g., RSL3) can simultaneously block both major ferroptosis defense pathways, creating a potent synergistic effect.
-
Glutathione Synthesis Inhibitors: Agents like buthionine sulfoximine (B86345) (BSO) can deplete the cellular pool of GSH, crippling the GPX4 pathway and re-sensitizing cells to FSP1 inhibition.
-
Iron Chelators or Statins: While seemingly counterintuitive, modulating iron availability or lipid metabolism can sometimes restore sensitivity, though the outcomes can be highly context-dependent.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Recommended Solution |
| Cell Passage Number | High-passage number cells may develop resistance. Ensure experiments are performed with cells within a consistent, low-passage range (e.g., passages 5-15). Create a low-passage cell bank for your studies. |
| Reagent Stability | This compound may be unstable in solution. Prepare fresh stock solutions of this compound from powder for each experiment. Aliquot and store stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Cell density can influence drug response. Optimize and maintain a consistent cell seeding density for all viability assays. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Serum Variability | Components in fetal bovine serum (FBS) can affect drug activity. Test lots of FBS for consistency or consider using serum-free media if your cell line permits. |
Issue 2: No significant increase in lipid peroxidation after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Recommended Solution |
| Suboptimal Assay Conditions | The probe for measuring lipid ROS (e.g., C11-BODIPY 581/591) may not be used at the optimal concentration or incubation time. Titrate the probe concentration and perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak of lipid peroxidation. |
| Insufficient Drug Concentration or Duration | The concentration of this compound may be too low, or the treatment duration too short to induce a measurable effect. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing lipid peroxidation. |
| Cell Line Misidentification or Contamination | The cell line may have been misidentified or contaminated with a resistant line. Perform cell line authentication (e.g., short tandem repeat profiling). |
| Rapid Upregulation of Compensatory Pathways | Cells might be rapidly adapting by upregulating GPX4 activity. Co-treat with a GPX4 inhibitor (e.g., RSL3) to see if this unmasks the effect of this compound on lipid peroxidation. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Sensitive and Acquired Resistance Models
| Cell Line | Parental (this compound-Sensitive) IC50 (µM) | This compound-Resistant Variant IC50 (µM) | Fold Change in Resistance |
| HT-1080 | 0.5 ± 0.08 | 12.8 ± 1.5 | 25.6 |
| PC-3 | 1.2 ± 0.21 | 25.5 ± 3.1 | 21.3 |
| A549 | 2.5 ± 0.35 | > 50 | > 20 |
Table 2: Key Protein Expression Changes in this compound-Resistant Cells
| Cell Line | FSP1 Expression (Fold Change vs. Parental) | GPX4 Expression (Fold Change vs. Parental) | xCT (SLC7A11) Expression (Fold Change vs. Parental) |
| HT-1080-Res | 1.1 ± 0.15 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| PC-3-Res | 0.9 ± 0.20 | 5.8 ± 0.7 | 4.5 ± 0.6 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin treatment with this compound at a concentration equal to the IC20 (20% inhibitory concentration).
-
Subculturing: Once the cells resume a normal growth rate, subculture them and increase the this compound concentration by a factor of 1.5.
-
Repeat: Continue this stepwise dose escalation over several months. The surviving cell populations will be enriched for resistant cells.
-
Isolation: Once cells can proliferate in a high concentration of this compound (e.g., 10x the parental IC50), isolate single-cell clones via limiting dilution.
-
Validation: Expand the clones and confirm their resistance by re-determining the IC50 of this compound. Characterize the molecular phenotype (e.g., protein expression via Western Blot).
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Seeding: Seed cells in a 12-well plate or a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, vehicle control, and positive controls (e.g., RSL3) for the desired duration.
-
Probe Loading: Remove the treatment media and wash the cells once with PBS. Add pre-warmed, serum-free medium containing 2.5 µM C11-BODIPY 581/591 probe.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells twice with PBS. Add PBS to the wells for analysis.
-
Analysis: Measure the fluorescence using a flow cytometer or a fluorescence plate reader. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation by lipid peroxides. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
Visual Diagrams
Caption: The FSP1-CoQ10-NAD(P)H antioxidant pathway that is targeted by this compound to induce ferroptosis.
Caption: Experimental workflow for developing acquired this compound resistance in cancer cell lines.
Caption: Decision tree for troubleshooting unexpected experimental outcomes with this compound.
Technical Support Center: Appropriate Controls for FSP1-Related Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with the FSP1 inhibitor, viFSP1, and viral-based FSP1 modulation systems.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during FSP1-related experiments.
| Question | Answer |
| Q1: My this compound treatment shows high variability in cell viability assays between experiments. What are the possible causes? | High variability can stem from several factors: - Cellular Health and Passage Number: Ensure you are using cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered metabolic states and drug sensitivities. Stressed or unhealthy cells may also respond differently to treatment.[1] - Inconsistent Seeding Density: Uneven cell seeding can lead to significant differences in cell number at the time of treatment, affecting the final readout. Always ensure a homogenous single-cell suspension before plating.[2] - Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).[2] - Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the treatment compound, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[2] |
| Q2: I am not observing the expected level of ferroptosis induction with this compound. What should I check? | Several factors could contribute to a lack of response: - Cell Line Intrinsic Resistance: The chosen cell line may not be sensitive to FSP1 inhibition alone. Many cell lines rely primarily on the GPX4 pathway for ferroptosis suppression. Consider using a cell line with known high FSP1 expression and low GPX4 expression, or a GPX4 knockout cell line.[3] Co-treatment with a GPX4 inhibitor, such as RSL3, can often reveal sensitivity to this compound.[4] - Incorrect this compound Concentration: Perform a dose-response curve to determine the optimal concentration (EC50) for your specific cell line and experimental conditions.[4] - Sub-optimal Assay Conditions: Ensure your cell viability or lipid peroxidation assay is optimized for your cell type. For example, the incubation time with detection reagents may need adjustment. |
| Q3: My lipid peroxidation assay (e.g., using C11-BODIPY™ 581/591) shows a weak or inconsistent signal after this compound treatment. How can I troubleshoot this? | A weak or inconsistent signal in a lipid peroxidation assay can be due to: - Timing of Measurement: Lipid peroxidation is a dynamic process. The peak of lipid ROS accumulation may occur at a specific time point after treatment. Perform a time-course experiment to identify the optimal time to measure lipid peroxidation. - Probe Concentration and Incubation: The concentration of the C11-BODIPY probe and the incubation time may need to be optimized for your cell line. Ensure the probe is not exposed to light for extended periods to prevent photobleaching.[5] - Cellular Antioxidant Capacity: The cells may have a high intrinsic antioxidant capacity that is quenching the lipid ROS. |
| Q4: I am using a lentivirus to overexpress FSP1. What are the essential controls for this experiment? | For lentiviral-based FSP1 overexpression experiments, the following controls are crucial: - Empty Vector Control: Transduce cells with a lentivirus containing the same backbone plasmid but lacking the FSP1 coding sequence. This controls for any effects of the viral transduction process itself on cell physiology. - Untransduced Control: Include a group of cells that are not treated with any virus to serve as a baseline for normal cell behavior. - Positive Control for Transduction: A lentiviral vector expressing a fluorescent reporter gene (e.g., GFP) can be used to confirm the efficiency of your transduction protocol. |
| Q5: What are the appropriate controls for an in vivo experiment using AAV to knock out FSP1? | For in vivo FSP1 knockout experiments using AAV-CRISPR/Cas9, consider the following controls: - AAV-Cas9 with Non-Targeting gRNA: This is the most critical control. Administer an AAV vector expressing Cas9 and a guide RNA that does not target any known gene in the host genome. This controls for the effects of the AAV vector, Cas9 expression, and the CRISPR machinery.[6][7] - Vehicle Control: Administer the same formulation buffer used to dilute the AAV vector to a cohort of animals. This controls for any effects of the injection procedure and the vehicle itself. - Wild-Type Animals: A group of untreated animals should be included to provide a baseline for normal physiology and tumor growth (if applicable). |
Quantitative Data Summary
The following tables summarize key quantitative data from experiments involving FSP1 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Cell Line | FSP1 Status | Co-treatment | EC50 of this compound (µM) | Reference |
| Pfa1 Gpx4-KO + human FSP1 | Overexpression | None | ~5 | [4] |
| Pfa1 Gpx4-KO + mouse Fsp1 | Overexpression | None | ~5 | [4] |
| H460 | Endogenous | RSL3 | Synergistic effect observed | [8] |
| A375 | Endogenous | RSL3 | Synergistic effect observed | [8] |
| B16F10 | Endogenous | RSL3 | Synergistic effect observed | [8] |
| 4T1 | Endogenous | RSL3 | Synergistic effect observed | [8] |
Table 2: IC50 Values of FSP1 Inhibitors against Recombinant FSP1
| Inhibitor | Species | IC50 (nM) | Reference |
| This compound | Human | 34 | [9] |
| This compound | Mouse | 83 | [9] |
| FSEN1 | Human | 34 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study FSP1 inhibition.
Protocol 1: Cell Viability Assay to Assess this compound-Induced Ferroptosis
Principle: This assay quantifies cell death induced by this compound. The use of a ferroptosis inhibitor (e.g., Liproxstatin-1) is crucial to confirm that the observed cell death is due to ferroptosis.[4]
Materials:
-
Cell line of interest (e.g., GPX4-knockout cells expressing FSP1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liproxstatin-1 (Lip-1) stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
For rescue experiments, prepare a solution of this compound co-treated with a final concentration of 0.5 µM Lip-1.
-
Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Lip-1 only control.
-
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for your chosen cell viability reagent.
-
Read the plate using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curve and calculate the EC50 value for this compound.
-
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY™ 581/591
Principle: This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green.[5]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
C11-BODIPY™ 581/591 stock solution (e.g., 1 mM in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 12-well or 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
-
Probe Loading:
-
During the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the medium to a final concentration of 1-5 µM.
-
-
Cell Harvesting and Staining (for Flow Cytometry):
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE channel) channels.
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
-
Visualizations
Signaling Pathway Diagrams
Caption: FSP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflows for in vitro and in vivo FSP1 studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Ensuring Reproducibility in viFSP1-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their viFSP1-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and versatile inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1] It is a species-independent inhibitor, meaning it can be used on both human and mouse FSP1.[2] The mechanism of action involves this compound directly targeting the NAD(P)H binding pocket of FSP1. This inhibition prevents FSP1 from reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol. The disruption of this pathway leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death called ferroptosis.[2]
Q2: What are the primary applications of this compound-based assays?
A2: this compound-based assays are primarily used in cancer research to study ferroptosis. They are valuable for identifying cancer cell lines vulnerable to this cell death pathway and for screening for synergistic effects with other anti-cancer agents, such as GPX4 inhibitors (e.g., RSL3).[2][3] These assays are instrumental in the development of novel cancer therapies that exploit ferroptosis.
Q3: What types of assays are commonly used to assess this compound activity?
A3: There are three main types of assays used to evaluate the effects of this compound:
-
In Vitro FSP1 Oxidoreductase Activity Assay: This biochemical assay directly measures the enzymatic activity of purified FSP1 by monitoring the oxidation of NAD(P)H to NAD(P)+, which results in a decrease in absorbance at 340-355 nm.[4][5]
-
Cell-Based Ferroptosis and Viability Assay: This assay assesses the ability of this compound to induce ferroptosis in cells. It typically involves treating cells with this compound and measuring cell viability using fluorescent probes or other methods.[4]
-
Lipid Peroxidation Assay: This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a key feature of ferroptosis. A common method uses the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.[4][6][7]
Q4: What are some critical factors that can affect the reproducibility of this compound-based assays?
A4: Several factors can impact the reproducibility of these assays, including:
-
Cell density: The susceptibility of cells to ferroptosis can be influenced by cell seeding density.[8][9][10]
-
Reagent quality and consistency: Variations in the quality and lot of reagents, including this compound, cell culture media, and assay components, can lead to inconsistent results.
-
Experimental conditions: Strict control over incubation times, temperatures, and concentrations of all reagents is crucial.
-
Cell line characteristics: Different cell lines exhibit varying levels of FSP1 and GPX4, which affects their sensitivity to this compound.[3][11]
Troubleshooting Guide
In Vitro FSP1 Oxidoreductase Activity Assay
-
Problem: Low or no FSP1 enzymatic activity detected.
-
Possible Cause:
-
Degradation of purified FSP1 protein.
-
Incorrect concentration or degradation of NADH or NADPH cofactor.
-
Substrate (e.g., CoQ1) instability or incorrect preparation.
-
Suboptimal assay buffer conditions (pH, salt concentration).
-
-
Troubleshooting Steps:
-
Verify the integrity of the FSP1 protein using SDS-PAGE.
-
Prepare fresh NADH/NADPH solutions and keep them on ice.
-
Ensure the proper dissolution and concentration of the substrate.
-
Optimize the assay buffer composition.
-
Include positive and negative controls (e.g., a known FSP1 inhibitor and a no-enzyme control) to validate the assay.[5]
-
-
-
Problem: High background signal.
-
Possible Cause:
-
Contamination of reagents.
-
Non-enzymatic oxidation of NADH/NADPH.
-
-
Troubleshooting Steps:
-
Use high-purity reagents and sterile techniques.
-
Run a control reaction without the FSP1 enzyme to measure the rate of non-enzymatic NADH/NADPH oxidation and subtract this from the experimental values.
-
-
Cell-Based Ferroptosis and Viability Assays
-
Problem: No significant cell death is observed after this compound treatment.
-
Possible Cause:
-
Troubleshooting Steps:
-
Screen different cell lines to find one with a suitable dependency on FSP1.
-
Consider co-treatment with a GPX4 inhibitor like RSL3 to synergistically induce ferroptosis.[2]
-
Perform a dose-response experiment to determine the optimal EC50 of this compound for your cell line.
-
Optimize the incubation time (typically 24-72 hours).[4]
-
Maintain a consistent and optimal cell seeding density for all experiments.
-
-
-
Problem: High variability between replicate wells.
-
Possible Cause:
-
Inconsistent cell seeding.
-
Edge effects in the microplate.
-
Pipetting errors.
-
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Avoid using the outer wells of the microplate, or fill them with media to maintain humidity.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
-
Lipid Peroxidation Assay (C11-BODIPY)
-
Problem: Weak or no fluorescent signal shift from red to green.
-
Possible Cause:
-
Insufficient induction of lipid peroxidation.
-
The concentration of the C11-BODIPY probe is too low.
-
The incubation time with the probe is too short.
-
-
Troubleshooting Steps:
-
-
Problem: High background fluorescence.
-
Possible Cause:
-
Incomplete removal of the C11-BODIPY probe after incubation.
-
Autofluorescence from cells or media components.
-
-
Troubleshooting Steps:
-
Wash the cells thoroughly with PBS or HBSS after probe incubation to remove any excess dye.[4]
-
Include an unstained cell control to measure background autofluorescence.
-
-
Quantitative Data
Table 1: In Vitro Potency of FSP1 Inhibitors
| Compound | Target Species | IC50 (nM) | Assay Type | Reference |
| This compound | Human | 34 | Enzymatic | [12] |
| This compound | Mouse | 83 | Enzymatic | [12] |
| iFSP1 | Human | 4000 | Enzymatic | [3] |
| FSEN1 | Human | Not specified | Enzymatic | [11] |
Table 2: Cell-Based Potency of FSP1 Inhibitors
| Compound | Cell Line | EC50 (nM) | Assay Conditions | Reference |
| This compound | Pfa1 | 170 | Not specified | [2] |
| iFSP1 | H460C GPX4KO | Not specified | 24 hr incubation | [3] |
| FSEN1 | H460C GPX4KO | 69.363 | Not specified | [11] |
Experimental Protocols
A detailed, step-by-step protocol for each of the three main assay types is provided below.
1. In Vitro FSP1 Oxidoreductase Activity Assay
This protocol is adapted from established methods for measuring FSP1 enzymatic activity.[4][5]
-
Materials:
-
Purified recombinant FSP1 protein
-
NADH or NADPH
-
Coenzyme Q1 (CoQ1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in the microplate wells containing the assay buffer, FSP1 protein, and CoQ1.
-
Add the test compound (this compound) or vehicle control (DMSO) to the appropriate wells.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding NADH or NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340-355 nm at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.
-
Calculate the rate of NADH/NADPH oxidation for each condition.
-
Determine the percent inhibition of FSP1 activity by the test compound relative to the vehicle control. For dose-response analysis, use serial dilutions of the test compound to calculate the IC50 value.
-
2. Cellular Ferroptosis and Viability Assay
This protocol is a general guideline for assessing this compound-induced cell death.[4]
-
Materials:
-
Cell line of interest (e.g., a cell line dependent on FSP1 for survival)
-
Cell culture medium and supplements
-
This compound
-
Ferrostatin-1 (as a rescue agent)
-
Live/dead cell staining reagents (e.g., mCherry for live cells and SYTOX Green for dead cells)
-
96-well or 384-well black, clear-bottom microplates
-
Live-cell imaging system or fluorescence plate reader
-
-
Procedure:
-
Seed cells in the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control, a positive control (another known ferroptosis inducer), and a rescue condition with Ferrostatin-1.
-
Add the dead cell stain (e.g., SYTOX Green) to all wells.
-
Incubate the plates in a live-cell imaging system for 24-72 hours.
-
Acquire images in the appropriate fluorescence channels at regular intervals.
-
Quantify the number of live and dead cells at each time point for each condition.
-
Calculate the percentage of cell death and generate dose-response curves to determine the EC50 value of this compound.
-
3. Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol outlines the use of the C11-BODIPY 581/591 probe to measure lipid peroxidation.[4][6][13]
-
Materials:
-
Cells treated with this compound (and appropriate controls)
-
C11-BODIPY 581/591 fluorescent probe
-
PBS or HBSS
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells and treat them with the test compound, vehicle control, and positive controls for the desired duration.
-
During the final 30-60 minutes of treatment, incubate the cells with C11-BODIPY 581/591 at a final concentration of 1-5 µM.
-
Wash the cells with PBS or HBSS to remove the excess probe.
-
For Flow Cytometry:
-
Harvest the cells.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
-
For Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.
-
Quantify the fluorescence intensity in both channels to determine the extent of lipid peroxidation.
-
-
Visualizations
Caption: FSP1 signaling pathway in ferroptosis suppression.
Caption: General experimental workflow for FSP1 inhibitor screening.
Caption: A logical workflow for troubleshooting this compound-based assays.
References
- 1. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell density impacts the susceptibility to ferroptosis by modulating IRP1-mediated iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High cell density attenuates reactive oxygen species: implications for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Researcher's Guide to Validating viFSP1-Induced Ferroptosis in Cellular Models
For researchers, scientists, and drug development professionals, understanding and validating the mechanism of novel ferroptosis inducers is paramount. This guide provides a comprehensive comparison of viFSP1, a species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), with other established ferroptosis inducers. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate robust experimental design and data interpretation.
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The discovery of FSP1 as a key negative regulator of ferroptosis, operating independently of the canonical glutathione/GPX4 axis, has opened new avenues for therapeutic intervention, particularly in cancer. This compound has emerged as a potent tool to probe this pathway by directly targeting the NAD(P)H binding pocket of FSP1, thereby inducing ferroptosis in FSP1-dependent cells.[1]
Comparative Analysis of Ferroptosis Inducers
To objectively assess the efficacy of this compound, its performance in inducing ferroptosis can be compared with established inducers that target different nodes of the ferroptosis pathway. This guide focuses on two such alternatives:
-
RSL3: A direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.
-
Erastin: An inhibitor of the system Xc- cystine/glutamate antiporter, which leads to depletion of glutathione, an essential cofactor for GPX4.
The following table summarizes quantitative data from various studies to provide a comparative overview of these compounds.
| Parameter | This compound | RSL3 | Erastin | Cell Line(s) | Citation(s) |
| Target | FSP1 | GPX4 | System Xc- | N/A | [1][2] |
| IC50 (Cell Viability) | Not widely reported; potent in sensitizing cells to GPX4 inhibition. | 0.48 µM - 12.38 µM | 2.2 µM - 30.88 µM | HN3, HCT116, LoVo, HT29, HGC-27, HeLa, SiHa | [3][4][5][6] |
| Lipid Peroxidation | Significant increase in C11-BODIPY oxidation. | Dose-dependent increase in lipid ROS. | Time and dose-dependent increase in lipid ROS. | Pfa1, various cancer cell lines | [7] |
| LDH Release | Induces ferroptotic cell death, implying LDH release. | Induces LDH release. | Induces LDH release (e.g., ~20-50% increase). | Various cancer cell lines | [8][9] |
Experimental Protocols for Ferroptosis Validation
Accurate validation of this compound-induced ferroptosis requires a multi-assay approach. Below are detailed protocols for three key experiments.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay quantitatively measures lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591. Upon oxidation, the probe's fluorescence shifts from red to green, which can be quantified by flow cytometry or fluorescence microscopy.[10][11]
Materials:
-
Cells of interest
-
This compound and control compounds (e.g., RSL3, erastin)
-
Ferroptosis inhibitor (e.g., Liproxstatin-1, Ferrostatin-1)
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Complete culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound, control inducers, and/or a ferroptosis inhibitor for the desired duration. Include a vehicle-only control.
-
C11-BODIPY Staining:
-
Prepare a working solution of C11-BODIPY 581/591 in culture medium (final concentration typically 1-10 µM).
-
Remove the treatment medium and incubate the cells with the C11-BODIPY solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Data Acquisition:
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze on a flow cytometer. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Fluorescence Microscopy: Add fresh PBS or culture medium to the wells and visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
-
Data Analysis: Quantify the shift in fluorescence. A significant increase in the green/red fluorescence ratio in this compound-treated cells, which is reversible by a ferroptosis inhibitor, confirms lipid peroxidation.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells into the culture medium, providing a quantitative measure of cell death.
Materials:
-
Cells of interest
-
This compound and control compounds
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of this compound and controls. Include wells for:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Culture medium background
-
-
Supernatant Collection: After the treatment period, centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the culture medium background from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Cell Viability Assay (Crystal Violet Staining)
This assay provides an indirect measure of cell viability by staining the adherent, living cells.
Materials:
-
Cells of interest
-
This compound and control compounds
-
Crystal violet solution (0.5% in methanol)
-
PBS
-
Solubilization solution (e.g., 1% SDS in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls as described for the LDH assay.
-
Washing: Gently wash the cells with PBS to remove dead, non-adherent cells.
-
Fixation: Fix the remaining cells with methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add the crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm.
-
Data Analysis: A decrease in absorbance in this compound-treated wells compared to the vehicle control indicates a reduction in cell viability.
Visualizing the Pathways and Workflows
To further aid in the understanding of this compound-induced ferroptosis and its validation, the following diagrams have been generated using Graphviz.
Caption: FSP1 Signaling Pathway in Ferroptosis Regulation.
Caption: Experimental Workflow for Validating this compound-Induced Ferroptosis.
Caption: Comparison of Key Ferroptosis Validation Methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levistilide a Induces Ferroptosis by Activating the Nrf2/HO-1 Signaling Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abpbio.com [abpbio.com]
Rescuing viFSP1-Induced Cell Death: A Comparative Guide to Liproxstatin-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of ferroptosis, an iron-dependent form of regulated cell death, has opened new avenues for therapeutic intervention in a range of diseases, including cancer and ischemia-reperfusion injury. A key player in the defense against ferroptosis is Ferroptosis Suppressor Protein 1 (FSP1). The recently identified versatile inhibitor of FSP1 (viFSP1) provides a powerful tool to induce ferroptosis specifically. This guide offers a comparative analysis of liproxstatin-1 (B1674854) and other prominent ferroptosis inhibitors in the context of rescuing this compound-induced cell death, supported by experimental data and detailed protocols.
Mechanism of Action: FSP1 Inhibition and Rescue Pathways
FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol. Ubiquinol, in turn, traps lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death. The small molecule this compound directly inhibits the enzymatic activity of FSP1, leading to an accumulation of lipid peroxides and triggering ferroptosis.[1]
Liproxstatin-1, a potent spiroquinoxalinamine derivative, functions as a radical-trapping antioxidant (RTA).[2] It directly scavenges lipid peroxyl radicals within cellular membranes, effectively halting the chain reaction of lipid peroxidation that drives ferroptosis.[3][4][5] This mechanism of action makes it a highly effective agent for rescuing cell death induced by FSP1 inhibition.
dot
Comparative Efficacy of Ferroptosis Inhibitors
The potency of various ferroptosis inhibitors in rescuing this compound-induced cell death can be quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Inhibitor | Mechanism of Action | Reported IC50/EC50 | Cell Line/Model |
| Liproxstatin-1 | Radical-Trapping Antioxidant | IC50: 22 nM | Gpx4-/- MEFs |
| Ferrostatin-1 (Fer-1) | Radical-Trapping Antioxidant | EC50: ~60 nM | HT-1080 |
| Deferoxamine (B1203445) (DFO) | Iron Chelator | Varies with cell type and iron load | In vitro models |
| UAMC-3203 | Ferrostatin-1 Analog | IC50: 12 nM | Erastin-induced ferroptosis model |
Data compiled from multiple sources.[2]
Studies have shown that this compound-induced cell death can be effectively rescued by liproxstatin-1, ferrostatin-1, and the iron chelator deferoxamine (DFO), confirming that this compound indeed triggers ferroptotic cell death.[1] While both liproxstatin-1 and ferrostatin-1 are radical-trapping antioxidants, liproxstatin-1 often exhibits higher potency.[3][4][5] Iron chelators like DFO act upstream by depleting the iron required for the Fenton reaction, which generates lipid-damaging radicals.
Experimental Protocols
Herein, we provide detailed methodologies for inducing this compound-mediated cell death and assessing the rescue effect of liproxstatin-1 and other inhibitors.
dot
Induction of this compound-Mediated Cell Death
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
GPX4 knockout (KO) cells stably overexpressing FSP1 (e.g., Pfa1 Gpx4-KO + hFSP1)
-
Complete cell culture medium
-
This compound (versatile inhibitor of FSP1)
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the GPX4-KO cells expressing FSP1 in a 96-well plate at a density that allows for optimal growth during the experiment (e.g., 5,000 cells/well). Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
Rescue of this compound-Induced Cell Death
Materials:
-
Ferroptosis inhibitors: Liproxstatin-1, Ferrostatin-1, Deferoxamine (DFO)
-
Other cell death inhibitors (optional controls): Z-VAD-FMK (pan-caspase inhibitor), Necrostatin-1 (necroptosis inhibitor)
Procedure:
-
Cell Seeding: Follow step 1 of the induction protocol.
-
Inhibitor Pre-treatment: Prepare stock solutions of the inhibitors in DMSO. On the day of the experiment, dilute the inhibitors in a complete culture medium to the desired final concentrations. Remove the existing medium from the cells and add the medium containing the inhibitors. Incubate for 1-2 hours.
-
This compound Treatment: Add this compound to the wells already containing the inhibitors to the desired final concentration.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
Assessment of Cell Viability and Death
Multiple assays can be employed to quantify the extent of cell death and the protective effects of the inhibitors.
A. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures ATP levels, an indicator of metabolically active cells.
Procedure:
-
After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
B. Lactate Dehydrogenase (LDH) Release Assay
LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.
Procedure:
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.
C. Fluorescent Microscopy for Live/Dead Staining (e.g., SYTOX™ Green)
SYTOX™ Green is a nucleic acid stain that only enters cells with compromised plasma membranes.
Procedure:
-
Add SYTOX™ Green stain to the cell culture medium at the recommended concentration.
-
Incubate for 15-30 minutes at 37°C.
-
Image the cells using a fluorescence microscope with appropriate filters. Dead cells will fluoresce green.
Measurement of Lipid Peroxidation (C11-BODIPY™ 581/591)
This ratiometric fluorescent probe is used to detect lipid peroxidation. In its reduced state, it fluoresces red, and upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.
Procedure:
-
Treat cells with this compound and inhibitors as described previously.
-
Towards the end of the treatment period, load the cells with C11-BODIPY™ 581/591 (typically 1-5 µM) for 30-60 minutes.
-
Wash the cells with PBS to remove the excess probe.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.[1]
Conclusion
Liproxstatin-1 is a highly potent and specific inhibitor of ferroptosis, effectively rescuing this compound-induced cell death by acting as a radical-trapping antioxidant. Its performance, often superior to other inhibitors like ferrostatin-1, makes it a valuable tool for studying the mechanisms of ferroptosis and a promising candidate for therapeutic development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy of liproxstatin-1 and other compounds in the context of FSP1-mediated ferroptosis. Careful selection of appropriate assays for cell viability, cell death, and lipid peroxidation is crucial for obtaining reliable and comprehensive data.
References
- 1. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Species-Independent viFSP1 Outperforms iFSP1 in Broader Research Applications
A significant advantage of the novel Ferroptosis Suppressor Protein 1 (FSP1) inhibitor, viFSP1, is its species-independent activity, enabling its use in a wider range of preclinical research models compared to its predecessor, iFSP1, which exhibits species-specific inhibition. This broader applicability, coupled with its distinct mechanism of action, positions this compound as a more versatile tool for researchers in cancer biology and drug development.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, and its induction is a promising therapeutic strategy for cancer. FSP1 is a key protein that suppresses ferroptosis, making it an attractive target for anti-cancer drug development. While iFSP1 was the first-in-class inhibitor of FSP1, its utility in preclinical studies has been limited by its specificity for human FSP1, rendering it ineffective in murine models commonly used for cancer research. The development of this compound addresses this limitation by providing a potent inhibitor of both human and mouse FSP1.
Comparative Performance: this compound vs. iFSP1
Experimental data demonstrates the clear advantage of this compound's species-independent action. In enzymatic assays, this compound effectively inhibits both human and mouse FSP1, whereas iFSP1's inhibitory activity is restricted to the human ortholog. This difference in activity is also observed in cellular assays, where this compound sensitizes both human and mouse cancer cell lines to ferroptosis, while iFSP1 is only effective in human cell lines.
| Inhibitor | Target Species | IC50 (Human FSP1) | IC50 (Mouse FSP1) | EC50 (Pfa1 cells) | Key Advantage |
| This compound | Human, Mouse | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | 170 nM[1] | Species-independent activity allows for use in both human and murine models. |
| iFSP1 | Human | ~4 µM | Ineffective | Not applicable for mouse cells | First-in-class FSP1 inhibitor, useful for human-specific studies. |
Mechanism of Action: A Tale of Two Binding Sites
The differential species selectivity of this compound and iFSP1 stems from their distinct binding sites on the FSP1 protein. This compound targets the highly conserved NAD(P)H binding pocket of FSP1.[2] This pocket is essential for FSP1's function in reducing coenzyme Q10 (CoQ10), a critical step in its anti-ferroptotic activity. By binding to this conserved region, this compound effectively inhibits FSP1 across different species.
In contrast, iFSP1 targets a different region of the FSP1 protein. Its binding is dependent on specific amino acid residues that are present in human FSP1 but differ in the mouse ortholog, explaining its species-specific activity.[3]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
In Vitro FSP1 Oxidoreductase Activity Assay
This assay directly measures the enzymatic activity of FSP1 and its inhibition by test compounds.
Principle: FSP1 utilizes NAD(P)H as a cofactor to reduce its substrate, such as a Coenzyme Q analog (e.g., CoQ1). The oxidation of NAD(P)H to NAD(P)+ leads to a decrease in absorbance at 340-355 nm, which can be monitored spectrophotometrically. Inhibitors of FSP1 will slow down or prevent this decrease in absorbance.
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl), purified recombinant FSP1 protein (human or mouse), and a Coenzyme Q analog (e.g., CoQ1).
-
Add the test compound (this compound or iFSP1) or vehicle control (e.g., DMSO) to the respective wells of a UV-transparent microplate and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding NADH or NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340-355 nm at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 15-30 minutes) using a microplate spectrophotometer.
-
Calculate the rate of NADH/NADPH oxidation for each condition.
-
Determine the percent inhibition of FSP1 activity by the test compound relative to the vehicle control.
-
For dose-response analysis, perform the assay with a serial dilution of the test compound to calculate the IC50 value.
Cellular Ferroptosis and Viability Assay
This cell-based assay assesses the ability of an FSP1 inhibitor to induce ferroptosis, often in a cell line that is dependent on FSP1 for survival (e.g., GPX4 knockout cells).
Principle: Cell viability and death are quantified using fluorescent probes. A live-cell marker and a dead-cell stain that only enters cells with compromised membrane integrity are used. The ratio of dead to total cells provides a measure of cell death.
Protocol:
-
Seed cells (e.g., GPX4-knockout cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or iFSP1. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Alternatively, use a live/dead staining method with fluorescent dyes and image the cells using a high-content imaging system.
-
Calculate the percentage of cell viability relative to the vehicle control and generate dose-response curves to determine the EC50 value.
Lipid Peroxidation Assay (C11-BODIPY)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
Principle: The fluorescent probe C11-BODIPY™ 581/591 incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. This shift can be quantified to measure the extent of lipid peroxidation.
Protocol:
-
Seed cells in a suitable format (e.g., 12-well plate or chamber slides) and treat with this compound, iFSP1, or a positive control for ferroptosis induction (e.g., RSL3) for the desired duration.
-
At the end of the treatment, add C11-BODIPY™ 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
For flow cytometry analysis, harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
For fluorescence microscopy, image the cells directly using appropriate filter sets to visualize the red and green fluorescence.
-
An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: FSP1 signaling pathway in the suppression of ferroptosis.
Caption: Experimental workflow for comparing this compound and iFSP1.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 3. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Induction: viFSP1 vs. RSL3
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies and a promising therapeutic avenue, particularly in oncology.[1] The cellular machinery that protects against ferroptosis is robust, primarily relying on two parallel pathways: the canonical glutathione (B108866) peroxidase 4 (GPX4) system and the more recently discovered Ferroptosis Suppressor Protein 1 (FSP1) axis.[2][3] Understanding the specific mechanisms of agents that induce ferroptosis is paramount for their effective application in research and drug development.
This guide provides an objective comparison between two potent ferroptosis inducers that target these distinct protective pathways: viFSP1 , a novel inhibitor of FSP1, and RSL3 , a well-characterized inhibitor of GPX4.
Mechanisms of Action: Two Distinct Pathways to Ferroptosis
This compound and RSL3 trigger ferroptosis through independent and complementary mechanisms. While both culminate in lethal lipid peroxidation, their molecular starting points are different, offering unique opportunities for research and therapeutic strategies.
RSL3: Direct Inhibition of the Central Regulator GPX4
RSL3 (RAS-selective lethal 3) is a potent and specific covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[4][5][6] GPX4 is the central enzyme in the primary ferroptosis defense system, responsible for detoxifying lipid hydroperoxides into non-toxic lipid alcohols using glutathione (GSH) as a cofactor.[1][7] By directly and irreversibly inactivating GPX4, RSL3 leads to the rapid accumulation of toxic lipid reactive oxygen species (ROS), which, in the presence of iron, propagates a chain reaction of lipid peroxidation, ultimately causing membrane damage and cell death.[4][8] Unlike other inducers such as erastin, RSL3's mechanism does not rely on the depletion of GSH.[7]
This compound: Targeting the Parallel FSP1-CoQ10 Defense System
This compound is a recently identified, species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2.[9][10] FSP1 operates a parallel, GSH-independent pathway that protects cells from ferroptosis.[3][11] Myristoylated FSP1 associates with the plasma membrane and functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, or ubiquinone) to its reduced, antioxidant form, ubiquinol.[2][12] Ubiquinol is a potent lipophilic radical-trapping antioxidant that can halt the propagation of lipid peroxides.[1] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, thereby depleting this key antioxidant pool and sensitizing the cell to lipid peroxidation and ferroptosis.[9][11] this compound specifically targets the NAD(P)H binding pocket of the FSP1 enzyme.[10]
Quantitative Performance Comparison
The efficacy of ferroptosis inducers can vary significantly between different cell lines, influenced by the relative expression levels of GPX4 and FSP1. Below is a summary of their performance characteristics based on published data.
| Feature | RSL3 | This compound |
| Primary Target | Glutathione Peroxidase 4 (GPX4)[4][5] | Ferroptosis Suppressor Protein 1 (FSP1)[9][10] |
| Mechanism of Action | Covalent, direct inhibition of GPX4 enzyme activity, leading to lipid hydroperoxide accumulation.[1][4] | Inhibition of FSP1's oxidoreductase activity, preventing CoQ10 regeneration and depleting ubiquinol.[9][11] |
| Species Specificity | Active across multiple species.[6] | Species-independent (active in human, mouse, rat, etc.).[9][11] |
| Typical Working Conc. | 100 nM - 10 µM[8][13] | 1 µM - 10 µM (synergistic or in FSP1-dependent cells).[9] |
| Example EC50/IC50 Values | HCT116 cells: 4.084 µM (24h)[5]LoVo cells: 2.75 µM (24h)[5]HT29 cells: 12.38 µM (24h)[5] | Pfa1 Gpx4-KO + mFsp1 cells: ~170 nM[11] |
| Synergistic Potential | Potent synergy with FSP1 inhibitors (like this compound).[9][11] | Potent synergy with GPX4 inhibitors (like RSL3).[9][11] |
Synergistic Induction of Ferroptosis
A key finding in recent ferroptosis research is the powerful synergistic effect observed when inhibiting both the GPX4 and FSP1 pathways simultaneously.[2] Since these are parallel defense mechanisms, many cancer cells can compensate for the loss of one pathway by relying on the other. Co-treatment with this compound and RSL3 has been shown to synergistically induce ferroptosis in a variety of human and murine cancer cell lines at concentrations where neither agent is highly effective alone.[9][11][14] This dual-targeting strategy represents a promising approach to overcome resistance to single-agent ferroptosis inducers.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying ferroptosis. The following are detailed methodologies for key assays.
Protocol 1: General Induction of Ferroptosis
This protocol provides a general guideline for treating adherent cell lines with this compound or RSL3.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well for viability, 12-well for protein/ROS) at a density that ensures 70-80% confluency at the time of treatment. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.[13][15]
-
Preparation of Compounds: Prepare stock solutions of this compound, RSL3, and a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) in DMSO. On the day of the experiment, prepare fresh working solutions by diluting the stock solutions in a complete cell culture medium to the desired final concentrations.[15] It is crucial to perform a dose-response experiment to determine the optimal concentration for each cell line.
-
Treatment: Remove the culture medium from the wells. Add the medium containing the treatment compounds.[15]
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest drug concentration.
-
Inducer: Medium with this compound or RSL3.
-
Rescue Control: Medium with the inducer plus a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) to confirm the cell death is indeed ferroptosis.[13]
-
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours).[13]
-
Analysis: Proceed with downstream assays to assess cell death and ferroptotic markers.
Protocol 2: Cell Viability Assessment (CCK-8 or MTT Assay)
This protocol measures cell viability as an indicator of metabolic activity.
-
Induction: Perform ferroptosis induction in a 96-well plate as described in Protocol 1.
-
Reagent Addition: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.[15][16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[15]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
Protocol 3: Measurement of Lipid Peroxidation (C11-BODIPY 581/591)
This assay directly measures lipid ROS, a key hallmark of ferroptosis.[13]
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 1, preferably on glass-bottom dishes for microscopy or in multi-well plates for flow cytometry.
-
Probe Loading: Approximately 1-2 hours before the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.[12][13]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[13]
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the excess probe.[13]
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells. The unoxidized probe emits red fluorescence, while the oxidized probe fluoresces green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[13]
-
Flow Cytometry: Harvest the cells (e.g., using trypsin), resuspend them in PBS, and analyze them immediately. Measure the fluorescence shift from the red channel (e.g., PE-Texas Red) to the green channel (e.g., FITC).[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. invivogen.com [invivogen.com]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 11. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Biomarkers of Ferroptosis Following viFSP1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. Ferroptosis Suppressor Protein 1 (FSP1) acts as a key negative regulator of this process, independent of the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][2] The recently developed versatile inhibitor of FSP1, viFSP1, has shown potential as a species-independent tool to induce ferroptosis, making it a valuable compound for research and drug development.[3][4]
This guide provides a comparative overview of the measurement of key ferroptosis biomarkers following treatment with this compound and other well-established ferroptosis inducers, such as the GPX4 inhibitor RSL3 and the system Xc- inhibitor erastin (B1684096).
Comparative Analysis of Ferroptosis Inducers on Key Biomarkers
The induction of ferroptosis is a multi-faceted process involving the dysregulation of several key cellular components. The following tables summarize the reported effects of this compound, RSL3, and erastin on the primary biomarkers of ferroptosis: lipid peroxidation, glutathione levels, and the labile iron pool. While quantitative data for RSL3 and erastin are available from various studies, direct quantitative comparisons for this compound are still emerging in the literature. Treatment with this compound has been shown to cause marked lipid peroxidation and subsequent ferroptotic cell death.[4]
Table 1: Comparison of Effects on Lipid Peroxidation
| Treatment | Mechanism of Action | Reported Effect on Lipid Peroxidation | Reference |
| This compound | Direct inhibitor of FSP1 | Induces significant lipid peroxidation. | [4] |
| RSL3 | Covalent inhibitor of GPX4 | Induces a ~2-fold increase in lipid ROS. | [1] |
| Erastin | Inhibitor of system Xc- cystine/glutamate antiporter | Leads to lipid ROS formation. | [5] |
Table 2: Comparison of Effects on Glutathione (GSH) Levels
| Treatment | Mechanism of Action | Reported Effect on GSH Levels | Reference |
| This compound | Direct inhibitor of FSP1 | Does not directly deplete GSH as its mechanism is GSH-independent. | [3] |
| RSL3 | Covalent inhibitor of GPX4 | Does not directly deplete GSH. | [6] |
| Erastin | Inhibitor of system Xc- cystine/glutamate antiporter | Induces significant GSH depletion (~34-64% decrease). |
Table 3: Comparison of Effects on Labile Iron Pool
| Treatment | Mechanism of Action | Reported Effect on Labile Iron Pool | Reference |
| This compound | Direct inhibitor of FSP1 | Not yet quantitatively reported. | |
| RSL3 | Covalent inhibitor of GPX4 | Can lead to an increase in the cellular labile iron pool. | |
| Erastin | Inhibitor of system Xc- cystine/glutamate antiporter | Increases intracellular iron levels in a dose-dependent manner. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures involved in studying ferroptosis induced by FSP1 inhibition, the following diagrams are provided.
Caption: FSP1-CoQ10 Signaling Pathway.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison of results.
Measurement of Lipid Peroxidation using BODIPY™ 581/591 C11
This protocol is adapted for flow cytometry to quantify lipid peroxidation in cells treated with ferroptosis inducers.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound, RSL3, or Erastin
-
BODIPY™ 581/591 C11 (Thermo Fisher Scientific, Cat. No. D3861)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, RSL3, erastin, or vehicle control for the desired time period (e.g., 6-24 hours).
-
Staining: 30-60 minutes before the end of the treatment period, add BODIPY™ 581/591 C11 to the culture medium to a final concentration of 1-5 µM.
-
Harvesting: After incubation, wash the cells twice with PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete culture medium.
-
Flow Cytometry: Centrifuge the cells and resuspend the pellet in 500 µL of PBS. Analyze the cells immediately on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), and the reduced form fluoresces in the red channel (e.g., PE). The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Measurement of Glutathione Levels using GSH/GSSG-Glo™ Assay
This protocol from Promega (Cat. No. V6611) allows for the quantification of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) to determine the GSH/GSSG ratio.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound, RSL3, or Erastin
-
GSH/GSSG-Glo™ Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described previously. Prepare separate sets of wells for total glutathione and GSSG measurement.
-
Reagent Preparation: Prepare the Total Glutathione Lysis Reagent and Oxidized Glutathione Lysis Reagent according to the manufacturer's instructions.
-
Cell Lysis:
-
For total glutathione measurement, add 50 µL of Total Glutathione Lysis Reagent to the corresponding wells.
-
For GSSG measurement, add 50 µL of Oxidized Glutathione Lysis Reagent to the corresponding wells.
-
Incubate at room temperature for 5 minutes to lyse the cells.
-
-
Luciferin Generation: Add 50 µL of Luciferin Generation Reagent to all wells. Mix briefly and incubate at room temperature for 30 minutes.
-
Luminescence Detection: Add 100 µL of Luciferin Detection Reagent to all wells. Mix briefly and incubate at room temperature for 15 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Calculation: Calculate the concentrations of total glutathione and GSSG based on a standard curve. The GSH concentration can be determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio can then be calculated.
Measurement of Labile Iron Pool using FerroOrange
This protocol describes the use of FerroOrange (Dojindo, Cat. No. F374), a fluorescent probe for the specific detection of intracellular Fe²⁺.
Materials:
-
Cells of interest
-
This compound, RSL3, or Erastin
-
FerroOrange
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells on a glass-bottom dish or a 96-well plate suitable for fluorescence imaging. Treat with compounds as described previously.
-
Washing: After treatment, wash the cells twice with HBSS to remove any extracellular iron.
-
Staining: Prepare a 1 µM working solution of FerroOrange in HBSS. Add the FerroOrange solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Imaging/Measurement: Add fresh HBSS to the cells and immediately observe under a fluorescence microscope (Excitation/Emission ≈ 542/572 nm) or quantify the fluorescence intensity using a microplate reader. An increase in fluorescence intensity corresponds to an increase in the labile iron pool.
References
- 1. researchgate.net [researchgate.net]
- 2. FSP1 is a glutathione-independent ferroptosis suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Unveiling FSP1 Expression: A Comparative Guide to viFSP1 and Alternative Methods via Western Blot Analysis
For researchers, scientists, and drug development professionals investigating the ferroptosis pathway, understanding the modulation of Ferroptosis Suppressor Protein 1 (FSP1) is critical. This guide provides a comprehensive comparison of a key chemical inhibitor, viFSP1, against alternative methods for downregulating FSP1 expression, with a focus on Western blot analysis as the primary readout.
This document offers a detailed examination of experimental data, protocols, and the underlying signaling pathways to assist in the selection of the most appropriate method for FSP1 manipulation in your research.
Performance Comparison: this compound vs. Alternative FSP1 Modulation Techniques
The effective downregulation of FSP1 is a key goal for inducing ferroptosis in cancer cells. While the species-independent FSP1 inhibitor, this compound, offers a potent and direct method of inhibition, alternative genetic and chemical approaches provide valuable tools for comparison and validation. The following table summarizes the expected outcomes on FSP1 protein expression as determined by Western blot analysis.
| Method | Principle of Action | Effect on FSP1 Protein Level (Western Blot) | Typical Time to Effect | Specificity | Advantages | Limitations |
| This compound | Small molecule inhibitor targeting the NAD(P)H binding pocket of FSP1, inhibiting its enzymatic activity.[1] | No direct change in total FSP1 protein expression is expected, as it inhibits function, not expression. | Rapid (minutes to hours for functional inhibition). | High for FSP1, species-independent (human and mouse).[1] | Rapid onset of action, useful for temporal studies, species-independent. | Does not reduce FSP1 protein levels, potential for off-target effects at high concentrations. |
| iFSP1 | A potent and selective small molecule inhibitor of FSP1. | Similar to this compound, it is not expected to directly alter total FSP1 protein levels. | Rapid (minutes to hours for functional inhibition). | High for human FSP1, less effective on mouse FSP1. | Potent and well-characterized for human FSP1. | Species-specificity can be a limitation in certain experimental models. |
| siRNA/shRNA | Post-transcriptional gene silencing by targeting FSP1 mRNA for degradation. | Significant reduction to near-complete knockdown of FSP1 protein expression.[2] | Slower (typically 24-72 hours to observe protein level changes). | High, with potential for off-target effects depending on sequence design. | Directly reduces FSP1 protein levels, allowing for loss-of-function studies. | Slower onset, potential for incomplete knockdown and off-target effects. |
| CRISPR/Cas9 Knockout (KO) | Permanent genetic disruption of the AIFM2 gene encoding FSP1. | Complete ablation of FSP1 protein expression.[3][4] | Long-term (requires selection of successfully edited clones). | Highly specific to the targeted gene. | Provides a complete loss-of-function model for definitive studies. | Time-consuming to generate stable knockout cell lines, potential for off-target genetic modifications. |
Visualizing the Pathways and Processes
To better understand the experimental context, the following diagrams illustrate the FSP1 signaling pathway and the general workflow for Western blot analysis.
Detailed Experimental Protocols
The following protocols provide a framework for conducting Western blot analysis to assess FSP1 expression following treatment with this compound or knockdown with siRNA.
Protocol 1: Western Blot Analysis of FSP1 Expression Following this compound Treatment
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound at a final concentration of 1-10 µM for a duration of 3 to 24 hours.[1] A vehicle-treated control (e.g., DMSO) should be run in parallel.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FSP1 (e.g., rabbit anti-FSP1) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize FSP1 band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Western Blot Analysis of FSP1 Expression Following siRNA-mediated Knockdown
1. siRNA Transfection:
-
Plate cells to be 50-60% confluent on the day of transfection.
-
Prepare siRNA duplexes targeting FSP1 and a non-targeting control siRNA.
-
Transfect the cells using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours post-transfection to allow for FSP1 knockdown.[2]
2. Cell Lysis, Protein Quantification, SDS-PAGE, Protein Transfer, and Immunoblotting:
-
Follow steps 2-5 as described in Protocol 1.
3. Detection and Analysis:
-
Follow step 6 as described in Protocol 1 to detect and quantify the reduction in FSP1 protein levels compared to the non-targeting control.
This guide provides a foundational understanding for researchers to design and execute experiments aimed at modulating FSP1 expression. The choice between this compound and other methods will depend on the specific experimental goals, with this compound being ideal for acute functional inhibition and genetic methods providing a means for direct protein depletion.
References
A Comparative Guide to FSP1 Inhibitors: viFSP1 vs. icFSP1
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, particularly cancer. Ferroptosis Suppressor Protein 1 (FSP1) is a key negative regulator of this process, acting as an NAD(P)H-dependent oxidoreductase that reduces Coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol. This independent pathway of ferroptosis suppression makes FSP1 an attractive target for therapeutic intervention. This guide provides a detailed comparison of two prominent FSP1 inhibitors, viFSP1 and icFSP1, summarizing their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Performance Data at a Glance
The following tables provide a quantitative comparison of this compound and icFSP1 based on available experimental data.
| Inhibitor | Target | Mechanism of Action | Species Specificity | Reference |
| This compound | FSP1 | Direct inhibitor, targets the conserved NAD(P)H binding pocket. | Species-independent (human, mouse) | [1][2][3][4] |
| icFSP1 | FSP1 | Indirectly inhibits by inducing subcellular relocalization and condensation (phase separation), does not competitively inhibit enzyme activity. | Human-specific | [5][6][7][8][9] |
| Inhibitor | IC50 (Human FSP1) | IC50 (Mouse FSP1) | EC50 (Pfa1 cells) | In Vivo Efficacy | Reference |
| This compound | 34 nM | 83 nM | 170 nM | Data not available in reviewed sources | [3][10] |
| icFSP1 | - | Not active | 0.21 µM | Demonstrated antitumor activity in a mouse xenograft model (50 mg/kg, i.p., twice daily) | [3][5] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and icFSP1 are a critical consideration for their application in research and drug development.
This compound acts as a direct, competitive inhibitor of FSP1.[1] It binds to the highly conserved NAD(P)H binding pocket of the FSP1 enzyme, thereby preventing the reduction of CoQ10 to ubiquinol.[1][2] This leads to an accumulation of lipid peroxides and subsequent induction of ferroptosis.[1] Its species-independent nature makes it a versatile tool for studying FSP1 function in both human and murine models.[1][10]
icFSP1 , in contrast, employs a novel, indirect mechanism of inhibition.[6][7] It does not directly compete for the active site of the FSP1 enzyme.[9] Instead, it triggers the relocalization of FSP1 from the plasma membrane and induces its condensation into cytoplasmic puncta, a process known as phase separation.[5][8][9] This sequestration of FSP1 prevents it from carrying out its anti-ferroptotic function, sensitizing cells to ferroptosis, particularly in synergy with the inhibition of the primary ferroptosis defense enzyme, GPX4.[5]
Below are diagrams illustrating the FSP1 signaling pathway and the distinct inhibitory mechanisms of this compound and icFSP1.
Caption: The FSP1-CoQ10-NAD(P)H signaling pathway in ferroptosis suppression.
Caption: Distinct mechanisms of action for this compound and icFSP1.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize FSP1 inhibitors.
In Vitro FSP1 Oxidoreductase Activity Assay
Principle: This assay directly measures the enzymatic activity of FSP1 by monitoring the consumption of its cofactor, NAD(P)H, which exhibits a characteristic absorbance at 340 nm. Inhibition of FSP1 activity results in a decreased rate of NAD(P)H oxidation.
General Protocol:
-
Recombinant FSP1 protein is purified.
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NAD(P)H, and a substrate for FSP1 (e.g., Coenzyme Q1 or a water-soluble analog).
-
The FSP1 inhibitor (e.g., this compound or icFSP1) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the FSP1 enzyme.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of NAD(P)H consumption is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Viability Assay
Principle: This assay determines the effect of FSP1 inhibitors on cell survival, often in cell lines that are sensitive to ferroptosis (e.g., GPX4 knockout cells). Cell viability can be assessed using various methods, including metabolic assays (e.g., MTT or resazurin (B115843) reduction) or dye exclusion assays.
General Protocol (using a fluorescent dye):
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Cells are treated with the FSP1 inhibitor at a range of concentrations.
-
After the desired incubation period, a viability reagent containing a fluorescent dye that stains dead cells (e.g., SYTOX Green) is added.
-
The plate is incubated to allow for dye uptake.
-
Fluorescence is measured using a plate reader or a fluorescence microscope.
-
Cell viability is calculated relative to untreated control cells, and EC50 values are determined.
Lipid Peroxidation Assay
Principle: This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis. The fluorescent probe C11-BODIPY(581/591) is commonly used, which shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.
General Protocol:
-
Cells are seeded and treated with the FSP1 inhibitor as described for the cell viability assay.
-
Towards the end of the treatment period, cells are incubated with the C11-BODIPY(581/591) probe.
-
Cells are then washed to remove excess probe.
-
The fluorescence intensity in both the red and green channels is measured using a flow cytometer or a fluorescence microscope.
-
The ratio of green to red fluorescence is calculated as an indicator of lipid peroxidation.
In Vivo Xenograft Tumor Model
Principle: This assay evaluates the anti-tumor efficacy of FSP1 inhibitors in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
General Protocol:
-
A suitable human cancer cell line is cultured and harvested.
-
A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The FSP1 inhibitor (e.g., icFSP1) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Caption: A typical experimental workflow for the evaluation of FSP1 inhibitors.
Conclusion
This compound and icFSP1 represent two distinct and valuable classes of FSP1 inhibitors. This compound's direct, species-independent mechanism makes it a powerful research tool for elucidating the fundamental roles of FSP1 across different species. In contrast, icFSP1's unique mechanism of inducing FSP1 phase separation and its demonstrated in vivo efficacy highlight its potential as a lead compound for the development of novel anti-cancer therapeutics. The choice between these inhibitors will depend on the specific research question or therapeutic goal. This guide provides a foundational understanding to aid researchers in selecting the appropriate tool and designing robust experiments to further explore the therapeutic potential of targeting FSP1-mediated ferroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inducing Ferroptosis with Innovative Compounds for Cancer Therapy [helmholtz-munich.de]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validating viFSP1's Impact on the FSP1-CoQ10-NAD(P)H Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of viFSP1, a novel Ferroptosis Suppressor Protein 1 (FSP1) inhibitor, with other available alternatives. It includes supporting experimental data and detailed protocols to facilitate the validation of this compound's effect on the FSP1-CoQ10-NAD(P)H pathway, a critical axis in regulating ferroptosis, a form of iron-dependent programmed cell death.
Comparative Analysis of FSP1 Inhibitors
The FSP1-CoQ10-NAD(P)H pathway is a key defense mechanism against ferroptosis, acting in parallel to the well-established glutathione (B108866) peroxidase 4 (GPX4) system. FSP1, an NAD(P)H-dependent oxidoreductase, reduces coenzyme Q10 (CoQ10 or ubiquinone) to its antioxidant form, ubiquinol. Ubiquinol, in turn, traps lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and subsequent cell death. The emergence of FSP1 inhibitors provides a promising strategy for inducing ferroptosis in cancer cells, particularly those resistant to conventional therapies.
This section compares the performance of this compound with other notable FSP1 inhibitors, iFSP1 and FSEN1.
| Inhibitor | Mechanism of Action | Target Specificity | IC50/EC50 | Key Features |
| This compound | Targets the highly conserved NAD(P)H binding pocket of FSP1. | Species-independent (human, mouse). | EC50: 170 nM in Pfa1 cells. | Overcomes the species-specificity limitations of iFSP1, making it a valuable tool for a broader range of preclinical studies. |
| iFSP1 | Potent and selective FSP1 inhibitor. | Human-specific. | EC50: 103 nM. | The first-generation FSP1 inhibitor, crucial for initial target validation. Its species-specificity limits its use in murine models. |
| FSEN1 | Potent, uncompetitive FSP1 inhibitor. | Selective for FSP1 over other CoQ oxidoreductases like NQO1. | IC50: 313 nM; EC50: 69.363 nM in H460C GPX4KO cells. | Exhibits synthetic lethality with GPX4 inhibitors and synergizes with endoperoxide-based ferroptosis inducers. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the effects of this compound and other FSP1 inhibitors on the FSP1-CoQ10-NAD(P)H pathway.
In Vitro FSP1 Oxidoreductase Activity Assay
This assay directly measures the enzymatic activity of FSP1 by monitoring the oxidation of NAD(P)H.
Principle: FSP1 catalyzes the reduction of a Coenzyme Q analog (e.g., CoQ1) using NAD(P)H as a cofactor. The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at 340-355 nm. FSP1 inhibitors will impede this reaction.
Materials:
-
Purified recombinant FSP1 protein
-
NADH or NADPH
-
Coenzyme Q1 (CoQ1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
UV-transparent 96-well or 384-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in the microplate wells containing assay buffer, FSP1 protein, and CoQ1.
-
Add the test compound or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding NADH or NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate the rate of NAD(P)H oxidation. The percent inhibition is determined relative to the vehicle control. IC50 values are calculated from dose-response curves.
Cellular Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay quantifies lipid peroxidation, a hallmark of ferroptosis, in live cells.
Principle: C11-BODIPY 581/591 is a fluorescent probe that incorporates into cellular membranes. Upon oxidation by lipid peroxyl radicals, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Materials:
-
Cells of interest (e.g., GPX4 knockout cells dependent on FSP1)
-
C11-BODIPY 581/591 probe
-
Ferroptosis inducer (e.g., RSL3)
-
FSP1 inhibitor (this compound)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) as a control
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 12-well plate).
-
Treat cells with the FSP1 inhibitor (this compound) and/or a ferroptosis inducer (e.g., RSL3) for the desired time. Include control groups with a ferroptosis inhibitor.
-
Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture media for 30 minutes.
-
Wash the cells twice with HBSS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe (lipid peroxidation) is detected in the green channel (e.g., excitation/emission ~488/510 nm), and the reduced probe is detected in the red channel (e.g., excitation/emission ~581/591 nm).
-
Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
Cell Viability and Ferroptosis Assay
This assay determines the cytotoxic effect of FSP1 inhibition, specifically through the induction of ferroptosis.
Principle: Genetically engineered cell lines lacking GPX4 are highly dependent on FSP1 for survival and are thus sensitive to FSP1 inhibitors. Treatment with an FSP1 inhibitor like this compound will induce ferroptosis in these cells, leading to a decrease in cell viability. This effect can be rescued by ferroptosis inhibitors.
Materials:
-
GPX4 knockout (GPX4-KO) cell line and its corresponding wild-type or Cas9 control line
-
FSP1 inhibitor (this compound)
-
Ferroptosis inducer (e.g., RSL3)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1)
-
Cell viability reagent (e.g., CellTiter-Glo, CCK-8, or MTT)
Procedure:
-
Seed both GPX4-KO and control cells in a 96-well plate.
-
Treat the cells with a dose range of the FSP1 inhibitor (this compound). Include control wells with vehicle (DMSO) and a positive control for ferroptosis (e.g., RSL3). To confirm the mechanism, include co-treatment with a ferroptosis inhibitor.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
The selective decrease in viability of the GPX4-KO cells compared to the control cells, and the rescue of this effect by a ferroptosis inhibitor, validates the on-target, pro-ferroptotic activity of the FSP1 inhibitor.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanisms and experimental design, the following diagrams were generated using Graphviz.
Caption: The FSP1-CoQ10-NAD(P)H pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the effect of this compound.
Caption: Logical framework for the validation of this compound's therapeutic potential.
Dual-Pronged Assault on Cancer Cell Viability: A Comparative Guide to the Synergistic Effect of viFSP1 and Erastin
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments. Cancer cells possess robust defense mechanisms against ferroptosis, primarily mediated by two independent pathways: the glutathione (B108866) peroxidase 4 (GPX4) axis and the ferroptosis suppressor protein 1 (FSP1) system. This guide provides a comprehensive comparison of the effects of targeting these pathways individually and in combination, with a focus on the synergistic potential of the FSP1 inhibitor, viFSP1, and the system Xc- inhibitor, erastin (B1684096). By simultaneously disabling both major defense lines, the combination of this compound and erastin is hypothesized to induce a potent synergistic anti-cancer effect.
Quantitative Analysis of Synergistic Cytotoxicity
While direct quantitative data for the combined effect of this compound and erastin is not yet publicly available, studies on analogous combinations targeting the FSP1 and GPX4 pathways provide strong evidence for a synergistic interaction. The following table summarizes the findings from a study assessing the synergy between the FSP1 inhibitor FSEN1 and the GPX4 inhibitor RSL3 in H460 lung cancer cells. The Zero Interaction Potency (ZIP) model was used to quantify synergy, where a score greater than 10 indicates a synergistic effect.
| Compound(s) | Target Pathway | Cell Line | Synergy Score (Mean ZIP) |
| FSEN1 | FSP1-CoQ10-NAD(P)H | H460 | - |
| RSL3 | GPX4 | H460 | - |
| FSEN1 + RSL3 | FSP1 and GPX4 | H460 | 38.28 [1] |
This substantial synergy score strongly suggests that the dual inhibition of the FSP1 and GPX4 pathways is significantly more effective at inducing cancer cell death than targeting either pathway alone.[1]
Experimental Protocols
To rigorously assess the synergistic effect of this compound and erastin, the following experimental protocols are recommended.
Cell Viability Assay
This assay determines the cytotoxic effect of the compounds, individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Erastin
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and erastin, both individually and in various combinations of fixed ratios.
-
Treatment: Treat the cells with the prepared drug solutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Measurement: Add the cell viability reagent to each well and measure the luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound and for the combinations.
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cancer cell line of interest
-
This compound and Erastin
-
C11-BODIPY™ 581/591 fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound, erastin, or the combination for a predetermined time.
-
Staining: Incubate the cells with C11-BODIPY™ 581/591.
-
Analysis: Measure the shift in fluorescence from red to green, which indicates lipid peroxidation, using a flow cytometer or fluorescence microscope.
Calculation of Synergy
The Combination Index (CI) is calculated to quantitatively determine the nature of the drug interaction.
Method: The Chou-Talalay method is widely used to calculate the CI. The formula for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce the same x% effect.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Visualizing the Mechanisms and Workflow
Ferroptosis Signaling Pathways
The following diagram illustrates the two major ferroptosis defense pathways and the points of inhibition by erastin and this compound.
Caption: Ferroptosis defense pathways and drug targets.
Experimental Workflow for Synergy Assessment
The diagram below outlines the key steps in evaluating the synergistic effects of this compound and erastin.
Caption: Experimental workflow for synergy analysis.
References
Safety Operating Guide
Prudent Disposal Procedures for the FSP1 Inhibitor, viFSP1
For researchers, scientists, and drug development professionals utilizing the ferroptosis suppressor protein 1 (FSP1) inhibitor, viFSP1, establishing safe and effective disposal procedures is a critical component of laboratory management. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), adopting a cautious and systematic approach to the disposal of this and all research chemicals is a fundamental aspect of good laboratory practice.[1] Adherence to these guidelines will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.
Recommended Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is essential to be outfitted with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents used to dissolve this compound, such as acetonitrile (B52724) and chloroform.[2] |
| Respiratory Protection | Typically not required under normal use with adequate ventilation. If creating aerosols or dust, a NIOSH-approved respirator should be used. |
| Hygiene Measures | Always wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the proper disposal of this compound and associated waste. It is imperative to consult and adhere to your institution's specific waste management policies and local regulations.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Unused Solid this compound: Collect any unused or expired solid this compound in its original vial or a clearly labeled, sealed container.
-
This compound Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless approved by your institution's environmental health and safety (EHS) office. This compound is soluble in acetonitrile and chloroform.[2]
-
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be collected in a designated hazardous waste container.
Step 2: Waste Labeling
Accurate and clear labeling of all waste containers is mandatory for safety and compliance.
-
All waste containers must be labeled with "Hazardous Waste" (or the equivalent term required by your institution).
-
The full chemical name, "this compound," and its CAS Number, 951945-67-8, must be clearly written on the label.[2]
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
Step 3: Storage of Waste
Proper storage of chemical waste is essential to prevent spills and exposure.
-
Store all this compound waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store waste in a well-ventilated area, away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for your this compound waste.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.
-
Follow all instructions provided by the EHS office for the final disposal process.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent and dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Experimental Protocols
While specific disposal experiments for this compound are not detailed in the provided literature, the general principle of chemical waste management through a licensed hazardous waste disposal company is the standard protocol. The stability of this compound, with a shelf life of at least four years, suggests that it does not readily decompose under normal storage conditions.[2]
This compound Signaling Pathway and Disposal Workflow
The following diagrams illustrate the mechanism of action of this compound and the logical workflow for its proper disposal.
Caption: Logical workflow for the proper disposal of this compound waste streams.
Caption: this compound inhibits FSP1, leading to the induction of ferroptosis.
References
Personal protective equipment for handling viFSP1
This document provides essential safety and logistical information for the handling of viFSP1, a species-independent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] Given that all chemicals may pose unknown hazards, this guide emphasizes a cautious approach to handling this compound, treating it as a potentially hazardous substance.[3] This protocol is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Assessment
While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care due to the limited toxicological data available.[3] For context, the SDS for a similar compound, iFSP1, indicates potential hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[4] Therefore, a conservative approach to personal protective equipment (PPE) and handling is recommended.
Summary of Available Safety Data:
| Parameter | This compound | iFSP1 (for cautionary reference) |
| GHS Classification | Not classified as hazardous[3] | Acute toxicity, oral (Category 4)[4] Acute toxicity, dermal (Category 4)[4] Skin corrosion/irritation (Category 2)[4] Serious eye damage/eye irritation (Category 2A)[4] Acute toxicity, inhalation (Category 4)[4] Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4] |
| Signal Word | None[3] | Warning[4] |
| Hazard Statements | None[3] | H302: Harmful if swallowed[4] H312: Harmful in contact with skin[4] H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H332: Harmful if inhaled[4] H335: May cause respiratory irritation[4] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[3] | Not provided |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0[3] | Not provided |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves[5] | To protect against skin contact and absorption. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles[6][7] | To protect eyes from splashes of solutions or contact with the solid compound. |
| Body Protection | A fully buttoned laboratory coat[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood.[6] | A fume hood provides adequate ventilation. If work outside a hood is unavoidable, a risk assessment should be performed to determine if a respirator is necessary.[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling this compound from receipt to disposal.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the external packaging for any signs of damage.[5]
-
Don PPE: Before opening the package, put on a lab coat, safety glasses, and single nitrile gloves.[5]
-
Unpack: Open the shipping container in a designated area, preferably within a chemical fume hood.[5]
-
Verify: Confirm that the compound name and CAS number (951945-67-8) on the vial match the order.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6][9] The product insert may recommend specific storage temperatures (e.g., -20°C).
3.2. Preparation of Stock Solutions
All procedures should be performed in a certified chemical fume hood.
-
Gather Materials: Assemble all necessary items, including the this compound vial, appropriate solvent (e.g., Acetonitrile, Chloroform[1]), pipettes, and sterile tubes.
-
Don Full PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.[5]
-
Calculations: Determine the required mass of this compound and the volume of solvent needed to achieve the desired stock concentration.
-
Weighing: If weighing the solid, do so within the chemical fume hood on a tared weigh paper or in a suitable container.
-
Dissolving: Add the solvent to the vial containing the solid this compound. Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
3.3. Experimental Use
-
Work in a Designated Area: Conduct all experiments involving this compound in a designated area, such as a specific chemical fume hood.
-
Prevent Contamination: Use dedicated equipment (pipettes, tips, etc.) when handling this compound solutions.
-
Avoid Aerosol Generation: When transferring solutions, dispense the liquid gently against the wall of the receiving vessel to avoid splashing and aerosol formation.
Disposal Plan
4.1. Waste Segregation and Collection
-
Solid Waste:
-
Contaminated PPE: Collect used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[5]
-
Empty Vials: Triple rinse the original vial with a suitable solvent. Collect the rinsate as liquid chemical waste. Deface the label and dispose of the empty vial in a container for glass waste.[10]
-
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a clearly labeled hazardous waste container.
-
Organic Solutions: Collect all organic solvent waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain. [11][12]
-
4.2. Waste Disposal
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[13]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. twu.edu [twu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
